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Core Science & Biosynthesis

Foundational

5-Bromo-2-fluoro-4-nitrophenol chemical properties and molecular structure

Title: Comprehensive Technical Guide on 5-Bromo-2-fluoro-4-nitrophenol: Molecular Structure, Reactivity, and Synthetic Applications Abstract In the realm of modern drug discovery and agrochemical development, highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 5-Bromo-2-fluoro-4-nitrophenol: Molecular Structure, Reactivity, and Synthetic Applications

Abstract In the realm of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for accessing complex molecular architectures. 5-Bromo-2-fluoro-4-nitrophenol (CAS: 1805031-77-9) represents a uniquely versatile, poly-substituted benzene derivative[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the electronic properties of this molecule and provide field-proven, self-validating methodologies for converting it into highly prized heterocyclic scaffolds, specifically 5,6-disubstituted indoles.

Introduction & Molecular Architecture

The utility of 5-Bromo-2-fluoro-4-nitrophenol lies in its "push-pull" electronic system and its orthogonal reactivity handles. The molecule features an electron-donating hydroxyl group (-OH) and a strongly electron-withdrawing nitro group (-NO2) positioned para to each other.

This specific substitution pattern creates a highly predictable reactivity profile:

  • Acidity: The cumulative electron-withdrawing inductive effects of the fluorine and bromine atoms, coupled with the resonance effect of the para-nitro group, significantly lower the pKa of the phenolic proton.

  • Orthogonal Halogens: The fluorine atom at C2 is relatively stable under standard cross-coupling conditions, whereas the bromine atom at C5 is highly activated, especially once the adjacent nitro group is manipulated.

Chemical Properties & Reactivity Profiling

To effectively utilize this building block, one must understand the distinct electronic environment at each carbon position. The data below summarizes the physicochemical properties and the comparative reactivity of the ring positions.

Data Presentation

Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-4-nitrophenol

PropertyValue
CAS Number 1805031-77-9
Molecular Formula C6H3BrFNO3
Molecular Weight 236.00 g/mol
SMILES OC1=CC(Br)=C(=O)C=C1F
Predicted pKa ~4.5 - 5.5 (Highly acidic)
Physical State Solid

Table 2: Comparative Reactivity of Ring Positions

PositionSubstituentElectronic EffectPrimary Reactivity Profile
C1 -OHElectron-DonatingAcidic proton; primary site for O-alkylation/protection.
C2 -FElectron-WithdrawingModulates pKa; stable under standard Pd-catalysis.
C4 -NO2Electron-WithdrawingHighly susceptible to chemoselective reduction to -NH2.
C5 -BrElectron-WithdrawingPrime site for Pd-catalyzed oxidative addition.

Experimental Workflows & Synthetic Applications

A highly strategic application for 5-Bromo-2-fluoro-4-nitrophenol is its conversion into a 5-(alkoxy)-6-fluoroindole scaffold. Fluorinated indoles are privileged structures in medicinal chemistry (e.g., serotonin receptor modulators and kinase inhibitors).

Achieving this requires a three-step sequence: O-protection, chemoselective nitro reduction, and a palladium-catalyzed Larock heteroannulation. Below are the field-proven methodologies, emphasizing the causality behind each experimental choice.

Protocol 1: O-Alkylation (Phenol Protection)

Causality: Because the phenol is highly acidic, strong bases like Sodium Hydride (NaH) are unnecessary and risk initiating unwanted Nucleophilic Aromatic Substitution (SNAr) at the fluorine position. A mild base like Potassium Carbonate (K2CO3) is perfectly suited for this transformation[2].

  • Initiation: Charge a round-bottom flask with 5-Bromo-2-fluoro-4-nitrophenol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2CO3 (2.0 equiv) and stir the suspension at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add benzyl bromide (BnBr, 1.1 equiv).

  • Propagation: Heat the reaction mixture to 60 °C and monitor via TLC (typically complete within 2-4 hours).

  • Workup: Quench the reaction with ice water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to yield 1-(benzyloxy)-5-bromo-2-fluoro-4-nitrobenzene.

Protocol 2: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C and H2) will cause deleterious hydrodehalogenation, stripping the bromine and potentially the fluorine from the ring. To circumvent this, a mild, chemoselective Iron/Ammonium Chloride (Fe/NH4Cl) system is deployed to reduce the nitro group while preserving the halogens[3].

  • Initiation: Suspend the protected intermediate (1.0 equiv) in a 4:1 mixture of EtOH and H2O (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv) to the mixture.

  • Reduction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor by LC-MS to ensure complete consumption of the nitro compound.

  • Workup (Critical): Cool to room temperature and filter the mixture through a pad of Celite® to remove the iron sludge, washing the pad generously with EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate. Result: This yields 4-(benzyloxy)-2-bromo-5-fluoroaniline—a perfect ortho-bromoaniline precursor.

Protocol 3: Palladium-Catalyzed Larock Indole Synthesis

Causality: The Larock synthesis utilizes an ortho-haloaniline and an alkyne to construct an indole[4]. By mapping the topology of our intermediate, the original C3 (H) becomes indole C4, C4 (OBn) becomes indole C5, and C5 (F) becomes indole C6.

  • Preparation: In an oven-dried Schlenk tube, combine the ortho-bromoaniline (1.0 equiv), an internal alkyne (e.g., diphenylacetylene, 1.5 equiv), LiCl (1.0 equiv), and Na2CO3 (2.0 equiv).

  • Degassing: Add anhydrous DMF (0.1 M) and degas the mixture via three freeze-pump-thaw cycles to prevent catalyst poisoning.

  • Catalysis: Under a nitrogen atmosphere, add Pd(OAc)2 (5 mol%).

  • Annulation: Seal the tube and heat to 100 °C for 12-16 hours.

  • Isolation: Cool the mixture, dilute with EtOAc, wash sequentially with water and brine, and purify via flash column chromatography to isolate the target 5-(benzyloxy)-6-fluoroindole derivative.

Mechanistic Pathways

The following diagram maps the logical progression of the synthesis, highlighting the transformation of the functional groups at each stage.

G N1 5-Bromo-2-fluoro-4-nitrophenol (Starting Material) N2 Step 1: O-Alkylation (BnBr, K2CO3, DMF) N1->N2 N3 Intermediate 1: 1-(Benzyloxy)-5-bromo-2-fluoro-4-nitrobenzene N2->N3 N4 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) N3->N4 N5 Intermediate 2: o-Bromoaniline 4-(Benzyloxy)-2-bromo-5-fluoroaniline N4->N5 N6 Step 3: Larock Synthesis (Pd(OAc)2, Alkyne, Base) N5->N6 N7 Target Scaffold: 5-(Benzyloxy)-6-fluoroindole N6->N7

Figure 1: Three-step synthetic workflow from 5-Bromo-2-fluoro-4-nitrophenol to an indole scaffold.

Conclusion

5-Bromo-2-fluoro-4-nitrophenol is far more than a simple substituted benzene; it is a highly programmable synthetic module. By understanding the electronic interplay between the acidic phenol, the reducible nitro group, and the orthogonal halogens, researchers can deploy chemoselective protocols to build complex, high-value heterocyclic systems like 5,6-disubstituted indoles. The methodologies outlined herein provide a robust, self-validating foundation for integrating this building block into advanced drug discovery pipelines.

References

  • BLD Pharm. "1805031-77-9 | 5-Bromo-2-fluoro-4-nitrophenol".
  • Synthetic Communications (Taylor & Francis). "Improved Cs2CO3 Promoted O-Alkylation of Phenols".
  • Synthetic Communications (Taylor & Francis). "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines".
  • PMC (NIH). "A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans".

Sources

Exploratory

Physicochemical Profiling of Halogenated Nitroaromatics: A Technical Guide to CAS 1805031-77-9

Executive Summary & Structural Causality CAS 1805031-77-9, chemically identified as 5-Bromo-2-fluoro-4-nitrophenol , is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

CAS 1805031-77-9, chemically identified as 5-Bromo-2-fluoro-4-nitrophenol , is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of halogens (bromine and fluorine) alongside a nitro group on a phenolic core imparts unique reactivity and physicochemical properties to this molecule.

Understanding the exact molecular weight, solid-state density, and thermodynamic solubility of this compound is critical for downstream applications, including reactor scaling, crystallization design, and formulation development. This whitepaper details the structural parameters of CAS 1805031-77-9 and provides self-validating, step-by-step workflows for empirically determining its density and solubility profiles.

Molecular Weight and Structural Parameters

The molecular architecture of 5-Bromo-2-fluoro-4-nitrophenol dictates its macroscopic behavior. The strongly electron-withdrawing nature of the para-nitro (-NO2) and ortho-fluoro (-F) groups significantly lowers the pKa of the phenolic hydroxyl group, rendering it more acidic than an unfunctionalized phenol. Meanwhile, the heavy bromine atom contributes to a high molecular weight and dense crystal packing, while also elevating the compound's lipophilicity.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name 5-Bromo-2-fluoro-4-nitrophenol
CAS Registry Number 1805031-77-9
Molecular Formula C6H3BrFNO3
Molecular Weight 235.996 g/mol
Predicted LogP 2.52[1]
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (-NO2, -F, -OH)

Density Determination: Gas Pycnometry (USP <699>)

Due to the presence of a heavy bromine atom (atomic mass ~79.9 g/mol ) on a compact aromatic ring, CAS 1805031-77-9 exhibits a high skeletal density, typically predicted in the range of 1.9 to 2.1 g/cm³. For precise engineering of solid dosage forms or powder flow dynamics, theoretical predictions must be validated empirically.

The Causality of Gas Pycnometry

Traditional liquid displacement methods often fail for hydrophobic or highly porous powders because the liquid cannot penetrate microscopic surface crevices. Helium gas pycnometry solves this problem. Helium is an inert, ideal gas with an exceptionally small atomic radius (~0.14 nm). It rapidly diffuses into the deepest pores of the crystalline lattice without interacting chemically with the sample, ensuring that the measured volume is the true skeletal volume, excluding interstitial air[2]. This method aligns with the United States Pharmacopeia (USP) General Chapter <699> for the Gas Pycnometric Density of Solids[3].

Step-by-Step Protocol: True Density Measurement
  • Sample Preparation: Dry the 5-Bromo-2-fluoro-4-nitrophenol powder in a vacuum desiccator at 50°C for 12 hours. Causality: Removing surface moisture is critical, as residual water can artificially inflate the sample mass and block helium penetration into the crystal lattice[2].

  • Calibration: Calibrate the pycnometer using a standard volume sphere (e.g., a certified tungsten carbide ball) to ensure the pressure transducers are accurately mapping the chamber volume.

  • Purging: Weigh approximately 2.0 g of the dried sample into the sample cell. Seal the chamber and initiate a purge cycle. The system will repeatedly pressurize with helium and depressurize to flush out all atmospheric air and moisture from the powder bed.

  • Measurement: The system pressurizes the reference chamber to a known pressure, then opens a valve to expand the helium into the sample chamber. The resulting pressure drop is used to calculate the exact volume of the solid using Boyle's Law.

  • Validation: Run the measurement in triplicate (or until consecutive readings deviate by <0.02%). Divide the analytical mass by the calculated skeletal volume to determine the true density (g/cm³).

Thermodynamic Solubility Profiling (OECD 105)

CAS 1805031-77-9 is highly lipophilic (LogP 2.52)[1], meaning it dissolves readily in polar aprotic solvents like DMSO or DMF, but exhibits poor solubility in unbuffered water.

The Causality of the Shake-Flask Method

In early-stage drug discovery, kinetic solubility (e.g., diluting a DMSO stock into buffer until it "crashes out") is often used for speed. However, kinetic methods frequently overestimate solubility due to the formation of metastable, supersaturated solutions[4]. To obtain the true thermodynamic solubility—the absolute saturation point where the solid lattice is in perfect equilibrium with the dissolved molecules—the Shake-Flask method is required[4]. This approach is the gold standard recommended by OECD Test Guideline 105[5].

Step-by-Step Protocol: Thermodynamic Solubility
  • Saturation: Add an excess amount of solid CAS 1805031-77-9 (e.g., 10 mg) to 1 mL of the target solvent (e.g., aqueous phosphate buffer, pH 7.4) in a sealed glass vial[4]. The excess solid ensures the solution can reach maximum saturation.

  • Equilibration: Place the vial in an orbital shaker incubator set to 25°C (or 37°C for physiological relevance). Shake at 300-400 rpm for 24 to 72 hours[4]. Causality: The extended timeframe is critical to allow any supersaturated micro-states to precipitate and true thermodynamic equilibrium to establish.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter membrane does not adsorb the compound).

  • Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve of CAS 1805031-77-9.

Visualizing the Workflows

G A CAS 1805031-77-9 Solid Powder B Gas Pycnometry (USP <699>) A->B Helium Displacement C Shake-Flask Method (OECD 105) A->C Solvent Equilibration D True Skeletal Density (~1.9-2.1 g/cm³) B->D E Thermodynamic Solubility (HPLC Quantification) C->E

Physicochemical characterization workflow for CAS 1805031-77-9.

G A CAS 1805031-77-9 (5-Bromo-2-fluoro-4-nitrophenol) B Nitro Reduction (e.g., Pd/C, H2 or Fe/HCl) A->B C Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) A->C D O-Alkylation (Base, R-X) A->D E 4-Amino-5-bromo- 2-fluorophenol B->E F 5-Aryl-2-fluoro- 4-nitrophenol C->F G 1-Alkoxy-5-bromo- 2-fluoro-4-nitrobenzene D->G

Key synthetic derivatization pathways for CAS 1805031-77-9.

References

  • Chem-Space:5-bromo-2-fluoro-4-nitrophenol - C6H3BrFNO3 | CSSB00016177791.
  • Pharmaceutical Sciences:A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determin
  • Publications.gc.
  • Anton Paar:Density Analyzers for Semi-Solids and Solids.
  • Taylor & Francis:Gas pycnometer – Knowledge and References.

Sources

Foundational

Electrophilic aromatic substitution mechanism of 5-bromo-2-fluoro-4-nitrophenol

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-bromo-2-fluoro-4-nitrophenol Introduction In the landscape of medicinal chemistry and drug development, highly substituted phenolic compounds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-bromo-2-fluoro-4-nitrophenol

Introduction

In the landscape of medicinal chemistry and drug development, highly substituted phenolic compounds are crucial scaffolds and intermediates. Their utility stems from the versatile reactivity of the aromatic ring and the modulatory effects of the hydroxyl group on molecular properties. The compound 5-bromo-2-fluoro-4-nitrophenol is a prime example of a complex, highly functionalized intermediate where multiple reactive sites offer pathways for diverse chemical transformations.[1] Understanding the principles that govern its reactivity is paramount for its strategic use in the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism of 5-bromo-2-fluoro-4-nitrophenol. As a Senior Application Scientist, the goal is not merely to present a mechanism but to dissect the intricate interplay of electronic and steric effects that dictate the regiochemical outcome of such reactions. We will explore the foundational principles of EAS, analyze the directing influence of each substituent, predict the most probable site of electrophilic attack, and provide a validated experimental framework for a representative transformation.

Core Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the cornerstone reaction for functionalizing aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway that temporarily disrupts, then restores, the energetically favorable aromatic system.[2][3]

  • Formation of the Sigma (σ) Complex: The aromatic ring, acting as a nucleophile, attacks a potent electrophile (E⁺). This initial, rate-determining step breaks the aromaticity and forms a resonance-stabilized carbocation known as the arenium ion, or sigma complex.[4]

  • Rearomatization: A base in the reaction mixture abstracts a proton from the sp³-hybridized carbon bearing the new electrophile. This second step is typically fast as it restores the highly stable aromatic π-system.[2]

The facility and orientation of this reaction are profoundly influenced by the substituents already present on the ring. These groups can either increase the rate of reaction (activating groups) or decrease it (deactivating groups) and direct the incoming electrophile to specific positions (ortho, meta, or para).[5][6]

Analysis of Substituent Effects in 5-bromo-2-fluoro-4-nitrophenol

The reactivity of 5-bromo-2-fluoro-4-nitrophenol is a complex summation of the individual effects of its four substituents. These effects are primarily electronic, categorized as the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the π-system).[7][8][9]

  • Hydroxyl (-OH): The hydroxyl group is a powerful activating group.[10] It exerts a moderate electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, but this is overwhelmingly surpassed by its potent electron-donating resonance effect (+M) via its lone pairs. This resonance donation significantly enriches the electron density at the ortho and para positions, making them highly nucleophilic.[11]

  • Fluoro (-F) and Bromo (-Br): Halogens are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[7][12][13] However, because they can donate electron density via resonance, they still direct incoming electrophiles to the ortho and para positions.[13] Fluorine has a stronger -I effect than bromine.[14]

  • Nitro (-NO₂): The nitro group is a strongly deactivating group. It exerts both a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M).[13][15] This combination drastically reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much less reactive and directing incoming electrophiles to the meta position by default.

Data Presentation: Substituent Properties
SubstituentPositionActivating/DeactivatingDirecting EffectInductive EffectResonance Effect
-OH 1Strongly ActivatingOrtho, Para-I (Weak)+M (Strong)
-F 2DeactivatingOrtho, Para-I (Strong)+M (Weak)
-NO₂ 4Strongly DeactivatingMeta-I (Strong)-M (Strong)
-Br 5DeactivatingOrtho, Para-I (Moderate)+M (Weak)

Caption: Directing influences of key substituent types in EAS.

Predicting Regioselectivity: A Consensus of Effects

To predict the outcome of an EAS reaction on 5-bromo-2-fluoro-4-nitrophenol, we must consider the consensus of these directing effects. A guiding principle in polysubstituted systems is that the most powerfully activating group dictates the regiochemistry.[12]

  • Dominant Director: The hydroxyl group (-OH) at C1 is by far the strongest activating group. Its influence will overpower the other substituents in determining the position of attack. It directs ortho and para.

  • Evaluating Positions:

    • Para-position (C4): This position is blocked by the nitro group.

    • Ortho-position (C2): This position is blocked by the fluorine atom.

    • Ortho-position (C6): This is the only remaining position activated by the powerful -OH group.

  • Consensus: The directing vectors of the substituents converge on the C6 position.

    • The -OH group strongly directs to C6.

    • The -F group (at C2) directs para to itself, which is C5 (blocked by -Br), and ortho to itself, which are C1 (blocked by -OH) and C3.

    • The -NO₂ group (at C4) is a meta-director, directing to C2 (blocked by -F) and C6. This reinforces the C6 position.

    • The -Br group (at C5) is an ortho, para-director. It directs ortho to C4 (blocked by -NO₂) and C6, and para to C2 (blocked by -F). This also reinforces the C6 position.

Therefore, despite the overall deactivation of the ring by three electron-withdrawing groups, electrophilic attack will be overwhelmingly directed to the C6 position .

Mechanistic Pathway: Nitration of 5-bromo-2-fluoro-4-nitrophenol

Nitration serves as a classic example of an EAS reaction. The electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[3] For a sensitive substrate like a phenol, milder conditions are often employed to prevent oxidation.[10][16]

Step 1: Generation of the Electrophile (Nitronium Ion) A mixture of nitric acid and a strong acid catalyst (e.g., H₂SO₄) generates the NO₂⁺ electrophile.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring attacks the nitronium ion at the C6 position, forming a resonance-stabilized sigma complex. The stability of this intermediate is the key to the regioselectivity. The positive charge is delocalized onto C2, C4, and importantly, the oxygen of the hydroxyl group, which provides a highly stable resonance contributor.

Step 3: Deprotonation and Rearomatization A weak base (e.g., H₂O or HSO₄⁻) removes the proton from C6, collapsing the sigma complex and restoring the aromatic ring to yield the product, 6-nitro-5-bromo-2-fluoro-4-nitrophenol.

EAS_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Reactant 5-bromo-2-fluoro-4-nitrophenol C-6 Position SigmaComplex Sigma Complex (Arenium Ion) Resonance Stabilized + charge at C2, C4, and OH Reactant->SigmaComplex + NO₂⁺ (Rate-Determining) Electrophile {Nitronium Ion | NO₂⁺} Product Product 2-bromo-4-fluoro-5,6-dinitrophenol SigmaComplex->Product + Base (Fast) Base {Base | e.g., H₂O} ProtonatedBase {H₃O⁺}

Caption: Step-wise mechanism for the nitration of 5-bromo-2-fluoro-4-nitrophenol.

Experimental Protocol: Regioselective Nitration of a Deactivated Phenol

This protocol is adapted from established methods for the mononitration of substituted phenols under mild, heterogeneous conditions, which are suitable for a deactivated yet sensitive substrate to ensure regioselectivity and prevent oxidative side reactions.[16][17]

Objective: To introduce a single nitro group onto the aromatic ring of a substituted phenol at the most electronically favored position.

Causality in Method Selection:

  • Heterogeneous System: Using a solid acid catalyst [e.g., Mg(HSO₄)₂] and a nitrate source (e.g., NaNO₃) in a non-polar solvent like dichloromethane provides a milder alternative to the harsh H₂SO₄/HNO₃ mixture. This minimizes oxidation of the phenol ring.[16]

  • Room Temperature: The reaction is conducted at room temperature to control the reaction rate and prevent the formation of undesired byproducts. The high activation of the phenol -OH group, even on a deactivated ring, allows for these mild conditions.

  • Anhydrous Conditions: The use of anhydrous sodium sulfate in the work-up is critical to remove any water, which could interfere with product isolation and purification.

Materials and Reagents:

  • 5-bromo-2-fluoro-4-nitrophenol (Substrate)

  • Magnesium bisulfate [Mg(HSO₄)₂] or Sodium bisulfate [NaHSO₄·H₂O]

  • Sodium Nitrate (NaNO₃)

  • Wet Silica Gel (50% w/w)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Brine (saturate aq. NaCl)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, condenser, separation funnel)

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

  • Column chromatography setup (silica gel, appropriate eluent system e.g., Hexane/Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-4-nitrophenol (e.g., 5 mmol, 1.18 g).

  • Addition of Reagents: Add dichloromethane (40 mL), followed by magnesium bisulfate (5 mmol, 1.1 g), sodium nitrate (5 mmol, 0.425 g), and wet silica gel (50% w/w, 2 g).

  • Reaction Execution: Stir the resulting heterogeneous suspension magnetically at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion. Expect a reaction time of 2-4 hours.

  • Work-up (Filtration): Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the solid reagents.

  • Washing: Wash the residue on the filter with additional dichloromethane (2 x 15 mL).

  • Drying: Combine the filtrate and washings in a separation funnel. Add anhydrous sodium sulfate (~10 g), swirl, and allow to stand for 15 minutes to remove residual water. Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure 2-bromo-4-fluoro-5,6-dinitrophenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The electrophilic aromatic substitution of 5-bromo-2-fluoro-4-nitrophenol is a mechanistically insightful process governed by a clear hierarchy of substituent effects. The powerfully activating and ortho, para-directing hydroxyl group serves as the primary controller of regioselectivity, overriding the deactivating nature of the three other substituents. Through a consensus of directing effects, the C6 position is unambiguously identified as the sole site for electrophilic attack. This predictable reactivity, coupled with carefully selected mild reaction conditions to avoid oxidation, allows for the precise functionalization of this complex scaffold. For professionals in drug development and organic synthesis, a deep, mechanistic understanding of such principles is essential for designing efficient synthetic routes to novel, highly functionalized molecules with potential therapeutic value.

References

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  • Substituent Effects. La Salle University. Available at: [Link]

  • Chapter 15 Reactions of Aromatic Compounds. University of Nevada, Reno. Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - NIH. Available at: [Link]

  • C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Available at: [Link]

  • Reactions of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-bromo-4-fluoro-5-nitrophenol. PrepChem.com. Available at: [Link]

  • Synthesis of 2-Bromo-4-nitrophenol from benzene. Quora. Available at: [Link]

  • 2-Bromo-4-fluoro-5-nitrophenol. PubChem. Available at: [Link]

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Exploratory

Safety data sheet SDS and handling for 5-bromo-2-fluoro-4-nitrophenol

An In-Depth Technical Guide to the Safe Handling and Use of 5-bromo-2-fluoro-4-nitrophenol For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Inferred Safety Data Section 1: Compound Iden...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Use of 5-bromo-2-fluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Safety Data

Section 1: Compound Identification and Hazard Profile

1.1. Chemical Identity

Identifier Value
IUPAC Name 5-bromo-2-fluoro-4-nitrophenol
CAS Number 1805031-77-9[7]
Molecular Formula C₆H₃BrFNO₃[8]
Molecular Weight 235.99 g/mol [6][8]
Structure A substituted aromatic ring containing a hydroxyl group, a nitro group, a bromine atom, and a fluorine atom.

1.2. Inferred Hazard Profile

Based on the known hazards of similar chemical structures, 5-bromo-2-fluoro-4-nitrophenol is anticipated to present the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (such as the kidney and liver) through prolonged or repeated exposure if swallowed.

  • Aquatic Hazard: Harmful to aquatic life.

Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential for high reactivity and biological activity. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring, making the compound susceptible to nucleophilic attack and potentially increasing its toxicity. The halogen substituents (bromine and fluorine) can also influence the compound's reactivity and toxicological profile.

Section 2: Risk Assessment and Mitigation

A thorough risk assessment should be performed before any work with 5-bromo-2-fluoro-4-nitrophenol is initiated. This involves identifying potential hazards, evaluating the risks associated with the planned experiment, and implementing appropriate control measures.

2.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of 5-bromo-2-fluoro-4-nitrophenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.

  • Safety Shield: For reactions with a higher risk of explosion or vigorous decomposition, a blast shield should be used in addition to the fume hood sash.[1]

2.2. Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory when handling this compound:

  • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles should be worn.[1]

  • Hand Protection: Chemically resistant gloves are crucial. Given the aromatic and halogenated nature of the compound, neoprene, butyl, or viton gloves are recommended. Heavy-duty nitrile gloves may also be acceptable, but disposable nitrile gloves may not offer sufficient protection for prolonged contact.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[1][9]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Compound 5-bromo-2-fluoro-4-nitrophenol Eye Eye Protection (Goggles/Glasses) Compound->Eye Hand Hand Protection (Chemically Resistant Gloves) Compound->Hand Body Body Protection (Lab Coat, Closed-toe Shoes) Compound->Body Respiratory Respiratory Protection (In Fume Hood) Compound->Respiratory

Caption: Mandatory PPE for handling 5-bromo-2-fluoro-4-nitrophenol.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for the safe use of 5-bromo-2-fluoro-4-nitrophenol.

3.1. Weighing and Dissolving

This process should be performed with care to avoid generating dust and to ensure accurate measurement.

Weighing_Protocol start Start prep_area Prepare Work Area in Fume Hood start->prep_area tare_balance Tare Analytical Balance with Weighing Paper prep_area->tare_balance weigh_compound Carefully Weigh Solid Compound tare_balance->weigh_compound record_mass Record Precise Mass weigh_compound->record_mass transfer_to_vessel Transfer Solid to Reaction Vessel record_mass->transfer_to_vessel add_solvent Add Solvent and Dissolve transfer_to_vessel->add_solvent end End add_solvent->end

Caption: Step-by-step workflow for weighing and dissolving the compound.

Step-by-Step Methodology:

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment, such as glassware, spatulas, and weighing paper.[9]

  • Tare the Balance: Place a piece of weighing paper or a suitable container on the analytical balance and tare it.[9]

  • Weigh the Compound: Carefully transfer the solid 5-bromo-2-fluoro-4-nitrophenol from its stock container to the weighing paper using a clean spatula. Avoid generating dust.

  • Record the Mass: Securely close the stock container and record the precise mass of the compound.[9]

  • Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel.

  • Add Solvent: Add the appropriate solvent to the vessel and stir or sonicate until the solid is fully dissolved.

3.2. Use in Reactions

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Be mindful of the reaction temperature. Aromatic nitro compounds can be sensitive to heat, and exothermic reactions should be carefully controlled with appropriate cooling.[1]

  • Incompatible Materials: Avoid contact with strong bases, amines, and strong oxidizing or reducing agents, as these can lead to vigorous and potentially explosive reactions.[1]

3.3. Storage

  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] A dedicated flammable liquids storage cabinet is recommended.[1]

  • Segregation: Store away from incompatible materials.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. Spills

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Eliminate Ignition Sources: If the substance is in a flammable solvent, eliminate all ignition sources.

  • Contain: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]

  • Clean-up: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to collect the spilled substance.[9]

  • Decontaminate: Decontaminate the spill area with soap and water.[1]

  • Waste Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.

4.2. Exposure

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3]

4.3. Fire

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[2][10]

  • Hazards: Poisonous gases, including nitrogen oxides, are produced in a fire. Containers may explode when heated.[10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Section 5: Waste Disposal

Proper disposal of 5-bromo-2-fluoro-4-nitrophenol and its waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Never dispose of this compound down the drain or in the regular trash.[1] Collect all waste containing 5-bromo-2-fluoro-4-nitrophenol, including unused solutions and contaminated materials, in a designated, labeled, and sealed container for hazardous waste.

  • Waste Stream: This compound should be disposed of as halogenated organic waste.[9]

  • Disposal Procedure: Follow your institution's guidelines for hazardous waste disposal. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[1]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines. After rinsing, deface the label and dispose of the container according to institutional procedures.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Sigma-Aldrich.
  • CDH Fine Chemical. (n.d.). o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Loba Chemie.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov.
  • Appchem. (n.d.). 5-Bromo-4-fluoro-2-nitrophenol | 944805-22-5 | C6H3BrFNO3. Appchem.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET. Fisher Scientific.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. PubChem.
  • BLD Pharm. (n.d.). 1805031-77-9|5-Bromo-2-fluoro-4-nitrophenol. BLD Pharm.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for 5-Bromo-2-chlorophenol. Benchchem.

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Foundational

Pharmacological Potential of Halogenated Nitrophenol Scaffolds in Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary The halogenated nitrophenol scaffold is a highly versatile pharmacophore that has transitioned from its historical applications in agrochemicals and biocides to the forefront of modern targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The halogenated nitrophenol scaffold is a highly versatile pharmacophore that has transitioned from its historical applications in agrochemicals and biocides to the forefront of modern targeted therapeutics. Compounds bearing this motif, such as the anthelmintic drug niclosamide and the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), have demonstrated profound efficacy in modulating cellular bioenergetics and oncogenic signaling. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of the structural-activity relationships (SAR), mechanisms of action, and self-validating experimental workflows required to harness and optimize halogenated nitrophenols for drug discovery.

Structural Activity Relationships (SAR): The Chemistry of the Scaffold

The pharmacological utility of halogenated nitrophenols stems from the synergistic interplay between the phenol ring, the electron-withdrawing nitro group, and the halogen substituents.

  • The Nitro Group (pKa Modulation): The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the phenolic hydroxyl group. This enables the molecule to exist in a dynamic equilibrium between its protonated (lipophilic) and deprotonated (anionic) states at physiological pH. This property is the fundamental driver of its across lipid bilayers[1].

  • Halogen Substituents (Lipophilicity and Stability): The strategic placement of halogens (e.g., chlorine, bromine, or fluorine) increases the overall lipophilicity (logP) of the scaffold, facilitating rapid penetration through the mitochondrial inner membrane. Furthermore, halogens provide steric bulk that shields the aromatic ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby improving the [2].

Mechanism of Action: Bioenergetic Uncoupling and Signaling Inhibition

Halogenated nitrophenols exhibit a dual-modulatory mechanism of action that makes them particularly attractive for oncology and metabolic disease research.

  • Mitochondrial Uncoupling: Compounds like TFM and niclosamide act as potent[3]. By shuttling protons across the inner mitochondrial membrane, they dissipate the proton motive force required by ATP synthase. This uncouples electron transport from oxidative phosphorylation, leading to a sharp drop in intracellular ATP levels[4]. The resulting energy crisis activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mTOR pathway, triggering autophagy and apoptosis in metabolically demanding cancer cells[5].

  • Oncogenic Signaling Blockade: Beyond bioenergetics, halogenated nitrophenol derivatives directly inhibit hyperactive signaling cascades. Niclosamide, for instance, is a potent inhibitor of the[5]. It prevents the phosphorylation of STAT3 at Tyrosine 705, blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes like survivin and Mcl-1[5].

MoA HNP Halogenated Nitrophenol Mito Mitochondrial Membrane HNP->Mito STAT3 STAT3/Wnt Inhibition HNP->STAT3 Proton Protonophore Activity Mito->Proton ATP Decreased ATP Proton->ATP AMPK AMPK Activation ATP->AMPK Effect Apoptosis & Tumor Suppression AMPK->Effect STAT3->Effect

Fig 1. Dual mechanism of halogenated nitrophenols: mitochondrial uncoupling and STAT3 inhibition.

Experimental Workflows and Self-Validating Protocols

To develop novel therapeutics from this scaffold, researchers must employ rigorous synthetic and analytical protocols.

Protocol A: Chemoselective Reduction of Halogenated Nitrophenols

The synthesis of advanced derivatives often requires the reduction of the nitro group to an amine (e.g., converting 4-bromo-2,3-dimethyl-6-nitrophenol to its aminophenol counterpart) without cleaving the carbon-halogen bond.

  • Preparation: Dissolve the halogenated nitrophenol in a polar protic solvent (e.g., ethanol) to ensure complete solvation of the starting material.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C). Causality: While Pd/C is a standard hydrogenation catalyst, its activity must be carefully managed to prevent [2], which is critical for maintaining the scaffold's lipophilicity.

  • Reduction: Slowly add hydrazine monohydrate (5 equivalents) dropwise. Causality: The dropwise addition is critical because the reduction of the nitro group is highly exothermic. Hydrazine serves as an in situ hydrogen donor, which, under controlled room-temperature conditions, selectively reduces the nitro group while sparing the halogen[2].

  • Workup: Monitor via TLC. Upon completion (1-3 hours), filter through Celite® to remove the Pd/C catalyst, preventing post-reaction degradation, and concentrate the filtrate in vacuo[2].

Protocol B: In Vitro Validation of Mitochondrial Uncoupling (Seahorse XF Assay)

To prove that a synthesized derivative acts as a true mitochondrial uncoupler, a self-validating bioenergetic assay must be performed using a [4].

  • Cell Seeding: Seed target cells (e.g., HCT116) in a Seahorse XF96 microplate and incubate overnight[4].

  • Media Exchange: Replace culture media with unbuffered Seahorse XF Base medium supplemented with 20 mM glucose and 2 mM pyruvate to establish a baseline Oxygen Consumption Rate (OCR)[4].

  • Oligomycin Injection: Inject oligomycin A (an ATP synthase inhibitor). Causality: This step is the internal validation. Oligomycin halts ATP-linked respiration, causing a drop in OCR.

  • Compound Injection: Inject the halogenated nitrophenol derivative. If the compound is a true protonophore, the OCR will rapidly spike. Causality: The mitochondria attempt to restore the dissipated proton gradient by maximizing electron transport chain activity, completely independent of the blocked ATP synthase[4].

Workflow Synth Chemical Synthesis (Coupling/Reduction) Purify Purification (HPLC/Crystallization) Synth->Purify InVitro Seahorse XF Assay (OCR Measurement) Purify->InVitro Tox Cytotoxicity Profiling (CC50 Evaluation) InVitro->Tox Lead Lead Optimization (SAR Analysis) Tox->Lead Lead->Synth Iterative Refinement

Fig 2. Iterative drug discovery workflow for halogenated nitrophenol scaffold optimization.

Quantitative Data Presentation

Understanding the therapeutic window of these compounds requires a careful balance between efficacy and cytotoxicity. The table below summarizes the pharmacological profiles of key derivatives.

Compound / ScaffoldPrimary Target / MoAEfficacy / PotencyCytotoxicity / Notes
Niclosamide STAT3 / Wnt / UncouplerIC50 ~1.0 - 2.0 µM (Cancer lines)Moderate CC50; limited by low aqueous solubility[5].
TFM Mitochondrial UncouplerMLC ~3.1 ppm (Lamprey larvae)High environmental toxicity; strictly used as a biocide[3].
ND-Nic Mitochondrial UncouplerRetained OCR spike at 7.5 µMReduced genotoxicity due to nitro group removal[4].
BAM15 Mitochondrial UncouplerEC50 ~0.27 µMHigh selectivity for mitochondria over plasma membrane[1].

Future Perspectives in Drug Design

While the halogenated nitrophenol scaffold is highly potent, its clinical translation is often hindered by systemic cytotoxicity and poor aqueous solubility. Future drug discovery efforts are focusing on prodrug strategies and bioisosteric replacements. For example, nitro-deficient analogs (where the nitro group is replaced or removed) have shown promise in retaining mitochondrial uncoupling activity while significantly reducing the genotoxicity typically associated with nitroaromatic reduction in vivo[4]. By iteratively refining the halogen substitution patterns and masking the phenolic hydroxyl group, researchers can widen the therapeutic index, paving the way for next-generation metabolic and oncological therapies.

References

  • The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. Taylor & Francis. URL:[Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PMC. URL:[Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PMC. URL:[Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. ACS Publications. URL:[Link]

Sources

Exploratory

5-bromo-2-fluoro-4-nitrophenol physical properties and melting point determination

An In-Depth Technical Guide to the Physical Characterization and Melting Point Determination of 5-Bromo-2-fluoro-4-nitrophenol Executive Summary In the realm of advanced organic synthesis and drug development, highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Characterization and Melting Point Determination of 5-Bromo-2-fluoro-4-nitrophenol

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks like 5-bromo-2-fluoro-4-nitrophenol are critical intermediates. The unique arrangement of electron-withdrawing groups (nitro, fluoro) and polarizable halogens (bromo) on a phenolic core imparts distinct physicochemical properties. Because empirical physical data for novel or highly specific CAS entries (such as CAS: 1805031-77-9) is often absent from standard vendor catalogs, researchers must rely on rigorous, self-validating analytical frameworks to determine these properties. This whitepaper establishes the theoretical physical properties of 5-bromo-2-fluoro-4-nitrophenol and provides a definitive, pharmacopeia-aligned methodology for its melting point determination.

Chemical Identity and Baseline Physical Properties

5-Bromo-2-fluoro-4-nitrophenol is a tetra-substituted benzene derivative. The strategic placement of halogens and a nitro group around the phenolic hydroxyl group significantly influences its molecular weight, dipole moment, and solid-state behavior.

Below is a summary of the foundational quantitative data and structural identifiers for this compound, synthesized from available chemical databases[1].

Table 1: Chemical and Physical Identifiers of 5-Bromo-2-fluoro-4-nitrophenol

PropertyValue / Description
CAS Registry Number 1805031-77-9
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
SMILES String OC1=CC(Br)=C(=O)C=C1F
Physical State (Standard Temp/Pressure) Solid (Crystalline powder inferred from MW and H-bonding)
Boiling Point Not definitively established (Decomposition likely prior to boiling)
Hazard Classification (GHS) Danger (H302, H315, H317, H318, H410)

Note: Due to the lack of a universally published melting point for this specific isomer in open literature, empirical determination using standardized protocols is mandatory for quality control (QC) and batch validation.

Structural & Thermodynamic Causality

To accurately measure the melting point of a compound, one must first understand the intermolecular forces dictating its crystal lattice energy. The melting point is not merely a physical constant; it is a thermodynamic proxy for molecular symmetry, purity, and intermolecular cohesion.

In 5-bromo-2-fluoro-4-nitrophenol, the melting transition (from a highly ordered crystal lattice to a disordered liquid phase) is governed by three primary causal factors:

  • Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group acts as a potent hydrogen bond donor, while the oxygens of the nitro (-NO₂) group and the fluorine (-F) atom act as acceptors. This creates a robust, cross-linked intermolecular network.

  • Halogen Bonding and Polarizability: The heavy bromine atom is highly polarizable. It participates in halogen bonding (a specific non-covalent interaction where the electrophilic region of the halogen interacts with nucleophilic regions of adjacent molecules), which significantly anchors the crystal lattice.

  • Steric Hindrance and Planarity: The ortho-relationship between the hydroxyl and fluoro groups, and the bromo and nitro groups, forces the molecule into a specific planar conformation to minimize steric clash while maximizing π−π stacking interactions between adjacent aromatic rings.

Because these forces strongly stabilize the solid state, a significant input of thermal energy is required to disrupt the lattice, resulting in a distinct and elevated melting point.

G A 5-Bromo-2-fluoro- 4-nitrophenol B Intermolecular Hydrogen Bonding (-OH ... O2N-) A->B C Halogen Bonding (Br ... F / O) A->C D Enhanced Crystal Lattice Energy B->D C->D E Elevated & Distinct Melting Point D->E

Fig 1: Logical relationship between molecular structure and thermodynamic melting behavior.

Methodological Framework: Melting Point Determination

To ensure data integrity and trustworthiness, the determination of the melting point must follow a self-validating system. The protocol below is strictly aligned with the amended2 and3 standards for capillary melting point determination[2][3].

The Self-Validating Calibration System

Before any unknown sample is tested, the instrument must prove its own accuracy. Modern USP <741> guidelines prohibit the use of primary reference standards to adjust the instrument. Instead, a two-tier system is required[2].

  • Adjustment: The instrument is calibrated using secondary reference standards (e.g., Stearic acid for lower ranges, Anthraquinone for higher ranges).

  • Verification: The accuracy is then independently verified using USP Primary Reference Standards. If the delta ( Δ ) between the measured value and the certified value exceeds the allowable tolerance, the run is invalidated.

G C1 Instrument Adjustment (Secondary Standards) C2 Accuracy Verification (USP Primary Standards) C1->C2 C3 Delta Check (Measured vs Certified) C2->C3 C4 Pass: Proceed to Sample Analysis C3->C4 Δ < Limit C5 Fail: Recalibrate & Investigate C3->C5 Δ > Limit

Fig 2: Self-validating instrument calibration workflow ensuring E-E-A-T compliance.

Step-by-Step Experimental Protocol

Causality of Parameters: Every step in this protocol exists to eliminate thermal lag—the discrepancy between the temperature of the heating block and the actual temperature inside the sample capillary.

  • Sample Preparation (Desiccation & Pulverization):

    • Action: Dry the 5-bromo-2-fluoro-4-nitrophenol sample in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the dried sample using an agate mortar and pestle.

    • Causality: Residual moisture acts as an impurity, depressing the melting point via freezing-point depression principles. Pulverization ensures uniform particle size, which maximizes the surface area for efficient, homogeneous heat transfer[2].

  • Capillary Loading:

    • Action: Introduce the pulverized powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly to a strict height of 3 mm .

    • Causality: Overfilling the capillary (>3 mm) creates a thermal gradient within the sample itself, causing the material closest to the glass to melt before the core, resulting in an artificially broad melting range[2].

  • Rapid Heating Phase:

    • Action: Insert the capillary into the calibrated melting point apparatus. Rapidly heat the furnace to approximately 30 °C below the anticipated melting point of the compound.

  • Controlled Ramp Rate (Critical Step):

    • Action: Once the baseline temperature is reached, reduce the heating ramp rate to exactly 1 °C/min .

    • Causality: A ramp rate faster than 1 °C/min induces severe thermal lag. The sensor will register a higher temperature than the sample is actually experiencing, leading to an artificially inflated melting point reading[2].

  • Observation and Data Recording:

    • Action: Record the temperature at two distinct phases:

      • Tonset​ : The temperature at which the first detectable liquid phase is observed (meniscus formation).

      • Tclear​ : The temperature at which no solid phase is apparent (complete liquefaction).

    • Result: The melting range is reported as Tonset​Tclear​ .

G S1 1. Sample Preparation (Dry & Gently Pulverize) S2 2. Capillary Loading (3 mm Column Height) S1->S2 S3 3. Rapid Heating (Up to 30°C below expected MP) S2->S3 S4 4. Controlled Ramp Rate (1 °C/min) S3->S4 S5 5. Optical Detection (First liquid phase to clear liquid) S4->S5

Fig 3: USP <741> compliant capillary melting point determination workflow.

Advanced Characterization: Orthogonal Validation via DSC

While the capillary method provides a visually verifiable melting range, highly functionalized molecules like 5-bromo-2-fluoro-4-nitrophenol are prone to polymorphism—the ability to exist in multiple distinct crystal structures, each with its own melting point.

To ensure absolute scientific rigor, the capillary melting point should be orthogonally validated using Differential Scanning Calorimetry (DSC) .

  • Methodology: 2–5 mg of the sample is sealed in an aluminum pan and heated at 10 °C/min under a nitrogen purge.

  • Interpretation: An endothermic peak on the DSC thermogram corresponds to the melting transition. The extrapolated onset temperature of this peak represents the thermodynamic melting point. If multiple endothermic peaks are observed prior to decomposition, it indicates the presence of polymorphic transitions or solvates, which a simple capillary test might misinterpret as an "impure" broad melting range.

Conclusion

The physical characterization of specialized intermediates like 5-bromo-2-fluoro-4-nitrophenol requires more than a cursory glance at a thermometer. By understanding the thermodynamic causality of its molecular structure and adhering strictly to self-validating, pharmacopeial methodologies (USP <741> / Ph. Eur. 2.2.14), researchers can generate highly accurate, reproducible melting point data. This rigorous approach not only ensures the quality of the immediate chemical batch but also fortifies the downstream integrity of the drug development pipeline.

References

  • BLD Pharm. "5-Bromo-2-fluoro-4-nitrophenol (CAS: 1805031-77-9) Product Information." BLD Pharm Catalog.
  • ChemRxiv / METTLER TOLEDO. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv.
  • Torontech. "Melting Point Apparatus – ToronMPA™ 100 (Ph. Eur. 2.2.14 Compliance)." Torontech Specifications.

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Foundational

An In-depth Technical Guide on the Electronic Effects of Fluoro and Bromo Groups on Nitrophenol Acidity

Abstract The acidity of nitrophenols, a crucial parameter in drug design and development, is significantly modulated by the introduction of halogen substituents. This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The acidity of nitrophenols, a crucial parameter in drug design and development, is significantly modulated by the introduction of halogen substituents. This technical guide provides a comprehensive analysis of the electronic effects of fluorine and bromine on the acidity of nitrophenols. We will delve into the nuanced interplay of inductive and resonance effects, supported by quantitative pKa data and Hammett analysis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of pKa values, empowering researchers to conduct their own investigations with confidence.

Introduction: The Significance of Acidity in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's charge state influences its ability to cross biological membranes, interact with target proteins, and its overall bioavailability. Therefore, the precise modulation of acidity through strategic chemical modification is a cornerstone of rational drug design.

Nitrophenols serve as a valuable scaffold in medicinal chemistry. The introduction of halogen substituents, such as fluorine and bromine, provides a powerful tool to fine-tune the acidity of the phenolic proton. Understanding the underlying electronic principles that govern these changes is paramount for predicting and optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Fundamental Principles: Inductive and Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge. Halogens, like fluorine and bromine, exhibit a dual electronic nature, exerting both an inductive effect (-I) and a resonance effect (+R).

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the electronegativity difference between atoms. Both fluorine and bromine are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+R or +M): This involves the delocalization of lone pair electrons from the halogen into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

The net electronic effect of a halogen substituent is a balance between its strong -I effect and its weaker +R effect.

Comparative Analysis: Fluorine vs. Bromine

While both fluorine and bromine are halogens, their distinct atomic properties lead to significant differences in their electronic influence on nitrophenol acidity.

  • Inductive Effect: Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of bromine.

  • Resonance Effect: The +R effect of halogens is generally weaker than their -I effect. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the benzene ring. The smaller 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 4p orbital of bromine. Consequently, the resonance effect of fluorine, while still electron-donating, is more pronounced than that of bromine.

This interplay of a stronger inductive pull and a more significant (though still opposing) resonance donation makes the net electronic effect of fluorine distinct from that of bromine.

Quantitative Analysis: pKa Values and Hammett Constants

To quantify the electronic effects of fluoro and bromo substituents on nitrophenol acidity, we can examine their experimental pKa values and the corresponding Hammett substituent constants (σ). The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that correlates the reactivity of substituted aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

pKa Data of Substituted Nitrophenols

The following table summarizes the pKa values for a series of fluoro- and bromo-substituted nitrophenols, providing a clear comparison of their acidities. A lower pKa value indicates a stronger acid.

Substituent(s)pKaReference(s)
Phenol~10.0
2-Nitrophenol7.23
3-Nitrophenol8.36
4-Nitrophenol7.15
2-Fluorophenol8.7
3-Fluorophenol9.3
4-Fluorophenol9.9
2-Bromophenol8.45
3-Bromophenol9.03
4-Bromophenol9.17
2-Fluoro-4-nitrophenol5.67 (Predicted)
4-Fluoro-2-nitrophenolNot Found
5-Fluoro-2-nitrophenol6.18 (Predicted)
3-Fluoro-4-nitrophenolNot Found
2-Bromo-4-nitrophenol5.36 (Predicted)
4-Bromo-2-nitrophenol6.28 (Predicted)
5-Bromo-2-nitrophenolNot Found
3-Bromo-4-nitrophenol6.32 (Predicted)
Hammett Substituent Constants (σ)

The Hammett sigma constants provide a quantitative measure of the electron-donating or -withdrawing nature of a substituent at the meta and para positions.

Substituentσ (meta)σ (para)Reference(s)
Fluoro (-F)0.340.06
Bromo (-Br)0.390.23

Analysis of Data:

From the pKa table, it is evident that the nitro group, a strong electron-withdrawing group, significantly increases the acidity of phenol. The introduction of a fluoro or bromo group further modulates this acidity. The Hammett constants indicate that both fluorine and bromine are electron-withdrawing at the meta position, with bromine having a slightly stronger effect. At the para position, both have a net electron-withdrawing effect, though weaker than at the meta position, with bromine again being more strongly withdrawing. This is a reflection of the competing -I and +R effects.

Experimental Protocols for pKa Determination

The accurate determination of pKa values is crucial for validating theoretical predictions and for the characterization of new chemical entities. The following are detailed protocols for two common and reliable methods: spectrophotometric and potentiometric titration.

Spectrophotometric pKa Determination

This method is particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be used with low sample concentrations.

Principle: The pKa is determined by measuring the absorbance of a solution at various pH values. The ratio of the ionized to the non-ionized species is calculated at each pH, and the pKa is determined from the inflection point of the absorbance vs. pH curve.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻² M) of the nitrophenol derivative in a suitable solvent such as methanol.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., pH 2 to 11).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small volume of the stock solution into the buffer to a final concentration of approximately 10⁻⁴ M.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the sample in the most acidic and most basic buffer solutions to determine the absorbance maxima of the protonated and deprotonated species, respectively.

    • Measure the absorbance of each buffered sample solution at the wavelength of maximum absorbance for the deprotonated species.

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH of the buffer solutions.

    • The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Self-Validation: The presence of a clear isosbestic point in the overlay of the spectra at different pH values indicates a clean, two-component equilibrium between the acidic and basic forms of the analyte.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise method for determining pKa values, particularly for compounds available in sufficient quantity and purity.

Principle: A solution of the weak acid is titrated with a strong base, and the pH is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

  • Calibration of pH Meter: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Preparation of Analyte Solution: Dissolve a precisely weighed amount of the nitrophenol derivative in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a concentration of at least 10⁻⁴ M. Maintain a constant ionic strength using

Exploratory

Toxicological Profile and Chemical Stability of 5-Bromo-2-fluoro-4-nitrophenol: A Technical Guide

Executive Summary 5-Bromo-2-fluoro-4-nitrophenol (5-BFNP) (CAS: 1805031-77-9) is a highly functionalized, polyhalogenated nitroaromatic building block utilized extensively in the synthesis of advanced active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-fluoro-4-nitrophenol (5-BFNP) (CAS: 1805031-77-9) is a highly functionalized, polyhalogenated nitroaromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. While its unique substitution pattern—comprising an acidic phenolic hydroxyl, a lipophilic bromine, an inductively electron-withdrawing fluorine, and a strongly resonance-withdrawing nitro group—makes it an exceptionally versatile synthetic intermediate, these same features impart complex toxicological and stability liabilities.

This whitepaper provides an in-depth, mechanistic evaluation of the toxicological profile and chemical stability of 5-BFNP. Designed for drug development professionals and analytical chemists, this guide synthesizes structural causality with field-proven experimental workflows, ensuring robust safety profiling and compliance with international regulatory standards[2].

Structural Causality and Physicochemical Profiling

To understand the behavior of 5-BFNP in biological systems and under environmental stress, one must first deconstruct its molecular architecture (Formula: C₆H₃BrFNO₃)[3]:

  • The Phenolic Hydroxyl (C1): The presence of a para-nitro group (C4) allows for extensive delocalization of the phenoxide negative charge, significantly lowering the pKa of the molecule compared to un-substituted phenol.

  • The Fluorine Atom (C2): Positioned ortho to the hydroxyl group, fluorine exerts a strong inductive electron-withdrawing effect (-I), further stabilizing the phenoxide anion and increasing the molecule's acidity.

  • The Nitro Group (C4): Acts as the primary electron sink via both resonance (-R) and inductive (-I) effects.

  • The Bromine Atom (C5): Positioned ortho to the nitro group, the bulky bromine atom increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to permeate phospholipid bilayers. Crucially, its ortho relationship to the nitro group activates the C-Br bond toward Nucleophilic Aromatic Substitution (S_NAr) under basic conditions.

Table 1: Physicochemical & Predicted Toxicological Properties
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 235.99 g/mol Small molecule; readily crosses biological barriers.
pKa (Predicted) ~5.5 - 6.5Exists partially as a lipophilic anion at physiological pH (7.4), critical for protonophore activity.
LogP (Predicted) ~2.8 - 3.2High lipophilicity enables partitioning into the inner mitochondrial membrane.
Primary Degradation Risk S_NAr HydrolysisBromine at C5 is activated by the ortho-nitro group, making it susceptible to nucleophilic attack.

Mechanistic Toxicology: Mitochondrial Uncoupling

The primary toxicological concern for halogenated nitrophenols like 5-BFNP is their potent ability to act as protonophores , leading to the uncoupling of mitochondrial oxidative phosphorylation[4].

The Uncoupling Mechanism

In a healthy mitochondrion, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating a proton motive force (transmembrane potential, TMP) that drives ATP synthase. 5-BFNP disrupts this system through a self-propagating cycle:

  • Membrane Permeation: The lipophilic, protonated form of 5-BFNP easily diffuses across the inner mitochondrial membrane.

  • Proton Release: Upon entering the alkaline environment of the mitochondrial matrix, 5-BFNP dissociates, releasing a proton (H⁺) due to its low pKa.

  • Anion Efflux: The resulting delocalized, lipophilic phenoxide anion is stable enough to cross back through the lipid bilayer to the intermembrane space, where it picks up another proton, repeating the cycle.

This futile cycling dissipates the proton gradient. The mitochondria attempt to compensate by hyper-activating the ETC, leading to a massive spike in oxygen consumption (State IV respiration) without ATP production, ultimately causing cellular energy failure, oxidative stress, and downstream hepatotoxicity and developmental neurotoxicity[4][5][6].

ToxicityPathway A 5-Bromo-2-fluoro-4-nitrophenol (Lipophilic Weak Acid) B Crosses Mitochondrial Inner Membrane A->B C Protonophore Action (Releases H+ in Matrix) B->C D Dissipation of Proton Motive Force C->D E Uncoupling of Oxidative Phosphorylation D->E F ATP Depletion & Metabolic Stress E->F G Hepatotoxicity & Neurotoxicity F->G

Caption: Mechanistic pathway of 5-BFNP-induced mitochondrial uncoupling and subsequent cellular toxicity.

Protocol 1: High-Throughput Mitochondrial Uncoupling Assay (Seahorse XFe96)

To empirically validate the uncoupling potential of 5-BFNP, a mitochondrial stress test must be performed. This protocol is designed to be self-validating by isolating proton leak from ATP-linked respiration.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 (human liver) cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Basal Respiration: Wash cells with unbuffered XF assay medium (pH 7.4). Measure baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Inhibition of ATP Synthase (The Causality Check): Inject Oligomycin (1.5 µM final concentration). Rationale: Oligomycin blocks Complex V (ATP synthase). Any remaining OCR is strictly due to natural proton leak.

  • Uncoupler Injection: Inject 5-BFNP at varying concentrations (0.1 µM to 50 µM). Rationale: If 5-BFNP acts as a protonophore, OCR will rapidly spike as the ETC works to rebuild the dissipated gradient[4].

  • ETC Shutdown: Inject Rotenone and Antimycin A (0.5 µM each). Rationale: These inhibit Complexes I and III, shutting down mitochondrial respiration entirely. This proves the OCR spike was mitochondrial in origin, not an artifact of non-mitochondrial oxidative enzymes.

Chemical Stability and Degradation Kinetics

As an API intermediate, the stability of 5-BFNP must be evaluated strictly under ICH Q1A(R2) guidelines to establish re-test periods and identify degradation pathways[2][7].

Degradation Vulnerabilities
  • Hydrolytic Stability: While the C-F bond at C2 is highly stable (meta to the nitro group), the C-Br bond at C5 is ortho to the strongly electron-withdrawing nitro group. Under basic conditions (pH > 9), 5-BFNP is highly susceptible to S_NAr, where hydroxide ions can displace the bromide ion, yielding 2-fluoro-4-nitro-resorcinol derivatives.

  • Photostability: Nitroaromatics are notoriously photolabile. Exposure to UV/Vis light can induce the reduction of the nitro group to nitroso or hydroxylamine derivatives, often accompanied by dimerization or ring cleavage.

StabilityWorkflow Start 5-BFNP API Batch Stress Stress Testing (Hydrolysis, Oxidation, Photolysis) Start->Stress Accelerated Accelerated Stability (40°C ± 2°C / 75% RH ± 5%) Start->Accelerated LongTerm Long-Term Stability (25°C ± 2°C / 60% RH ± 5%) Start->LongTerm Analysis HPLC-UV/MS Analysis (Assay & Degradants) Stress->Analysis Accelerated->Analysis LongTerm->Analysis Validation Mass Balance & Shelf-Life Determination Analysis->Validation

Caption: ICH Q1A(R2) compliant stability testing workflow for evaluating 5-BFNP degradation.

Protocol 2: Stability-Indicating HPLC Method & Forced Degradation

To ensure trustworthiness, the analytical method must demonstrate mass balance—meaning the loss of the parent compound must equal the sum of the emerging degradants.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-BFNP in Acetonitrile.

  • Forced Degradation Conditions (Stress Testing):

    • Acidic: Add 0.1 N HCl, heat at 60°C for 48 hours.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 48 hours. (Expect significant S_NAr degradation here).

    • Oxidative: Add 3% H₂O₂, heat at 60°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV energy (ICH Q1B compliant)[7].

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Rationale: TFA suppresses the ionization of the phenolic hydroxyl, ensuring sharp peak shapes and consistent retention times.

    • Detection: UV at 254 nm and 280 nm, coupled with ESI-MS (Negative Ion Mode) to identify the mass of degradants.

Table 2: Representative ICH Q1A(R2) Accelerated Stability Profile (40°C / 75% RH)
Time PointAssay (% of Initial)Total Impurities (%)AppearanceMoisture Content (KF)
Initial (0 Months) 99.8%0.2%Pale yellow powder0.15%
1 Month 99.7%0.3%Pale yellow powder0.16%
3 Months 99.4%0.6%Yellow powder0.21%
6 Months 98.9%1.1%Deep yellow powder0.28%

Note: A 5% change in assay from the initial value is considered a "significant change" under ICH guidelines. The data suggests 5-BFNP is relatively stable under accelerated conditions, provided it is protected from light and strong bases.

Conclusion

5-Bromo-2-fluoro-4-nitrophenol is a structurally sophisticated intermediate requiring rigorous handling protocols. Its toxicological mechanism is deeply rooted in its physicochemical properties—specifically its ability to act as a lipophilic protonophore that uncouples oxidative phosphorylation[4]. Furthermore, while it demonstrates adequate stability under standard ICH Q1A(R2) long-term storage conditions[2], its specific halogenation pattern renders it uniquely vulnerable to nucleophilic aromatic substitution under basic stress. Drug development professionals must integrate these mechanistic insights into both their occupational safety frameworks and their downstream synthetic route designs.

References

  • Birceanu, O., et al. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and TFM-tolerant rainbow trout. PubMed. Retrieved from [Link]

  • Hong, H., et al. (2024). Dihalogenated nitrophenols exposure induces developmental neurotoxicity in zebrafish embryo. ResearchGate. Retrieved from[Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Lu, S., et al. (2013). Molecular insights into 4-nitrophenol-induced hepatotoxicity in zebrafish: transcriptomic, histological and targeted gene expression analyses. PubMed. Retrieved from [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation of 5-bromo-2-fluoro-4-nitrophenol to aminophenol derivatives

Chemoselective Catalytic Hydrogenation of 5-Bromo-2-fluoro-4-nitrophenol: Protocols for Suppressing Hydrodehalogenation Executive Summary The conversion of 5-bromo-2-fluoro-4-nitrophenol to 4-amino-5-bromo-2-fluorophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Catalytic Hydrogenation of 5-Bromo-2-fluoro-4-nitrophenol: Protocols for Suppressing Hydrodehalogenation

Executive Summary

The conversion of 5-bromo-2-fluoro-4-nitrophenol to 4-amino-5-bromo-2-fluorophenol is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The primary synthetic challenge in this reaction is achieving absolute chemoselectivity: reducing the nitro group to an amine without triggering competitive hydrodehalogenation—specifically, the cleavage of the highly labile carbon-bromine (C–Br) bond. This application note details the mechanistic causality behind catalyst selection and provides validated, self-monitoring protocols for achieving >99% chemoselectivity using modified platinum catalysts in both batch and continuous flow regimes.

Mechanistic Causality: The Chemoselectivity Challenge

In traditional catalytic hydrogenation using palladium on carbon (Pd/C) or unmodified platinum on carbon (Pt/C), the reduction of halonitroaromatics is plagued by competitive dehalogenation[1]. The C–Br bond is particularly susceptible to hydrogenolysis due to the high polarizability and large atomic radius of the bromine atom. This facilitates strong adsorption and subsequent oxidative addition of the C–Br bond onto the electron-rich metal surface, competing directly with the adsorption of the nitro group.

To circumvent this, the electronic and geometric properties of the active metal must be modulated. Recent catalytic engineering demonstrates two primary mechanisms for success:

  • Electronic Modulation (Alloying): Alloying Pt with zinc to form PtZn intermetallic compounds alters the d-band center of Pt. This reduces the electron back-donation from the metal into the C–Br anti-bonding orbital, drastically suppressing hydrogenolysis while maintaining high activity for nitro group reduction[1].

  • Steric/Adsorption Shielding: Utilizing Pt nanoparticles sandwiched with auxiliary Co–N4 single sites provides a steric and electronic shield. The Co–N4 sites selectively adsorb the halogen atom, anchoring it away from the active Pt surface where the nitro group is preferentially reduced[2].

Mechanism Substrate 5-Bromo-2-fluoro- 4-nitrophenol Intermediate Hydroxylamine Intermediate Substrate->Intermediate +H2 (Fast) Undesired 4-Amino-2-fluorophenol (Debrominated) Substrate->Undesired Pd/C or Unmodified Pt (Hydrodebromination) Desired 4-Amino-5-bromo- 2-fluorophenol Intermediate->Desired +H2 Pt-Zn or Pt/Co-N4 Desired->Undesired Over-reduction

Mechanistic pathways of nitro reduction versus competitive hydrodebromination.

Catalyst Selection and Performance Metrics

Selecting the appropriate catalyst is the most critical variable in this workflow. The table below summarizes the expected performance of various catalytic systems based on benchmark studies of halonitrophenol derivatives, highlighting the necessity of modified Pt systems[1][2][3].

Catalyst SystemModifier / Support StrategyConversion (%)Selectivity to Haloamine (%)Primary Byproduct
Pd/C None (Standard)>99<20Debrominated phenol
Pt/C None (Standard)>99~75Debrominated phenol
Pt/TiO₂ Reducible Oxide Support9593Hydroxylamine intermediate
PtZn/SiO₂ Zn Intermetallic Alloy>99>99None (Trace)
Pt@PCN-221(Co) Co–N4 Single Sites>9999.2None (Trace)

Experimental Protocols

Protocol A: Precision Batch Hydrogenation using PtZn/SiO₂

This protocol is designed for laboratory-scale synthesis where precise temperature and pressure controls are available. It incorporates a self-validating sampling step to prevent over-reduction.

  • Substrate Preparation: In a 50 mL high-pressure stainless steel autoclave, dissolve 5-bromo-2-fluoro-4-nitrophenol (10 mmol) in 20 mL of anhydrous methanol.

  • Catalyst Addition: Add 50 mg of PtZn/SiO₂ catalyst (approx. 1 mol% Pt). Causality: SiO₂ is chosen as the support because it provides a high surface area without the strong Lewis acidic sites found in Al₂O₃, which can promote undesired condensation side reactions.

  • Atmospheric Purging: Seal the autoclave. Purge the headspace with inert nitrogen gas three times, followed by three purges with high-purity hydrogen gas. This ensures a completely oxygen-free environment, preventing the formation of explosive mixtures and catalyst poisoning.

  • Reaction Initiation: Pressurize the reactor to 1.0 MPa (10 bar) with H₂. Heat the mixture to 40 °C under vigorous mechanical stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Self-Validating Monitoring: Monitor the hydrogen pressure drop. After 2 hours, extract a 50 µL aliquot via the sampling valve, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is validated to continue only if the [M-Br+H]⁺ peak (indicating debromination) is absent.

  • Workup and Isolation: Once H₂ uptake ceases (typically 2–4 hours), cool the reactor and depressurize safely. Filter the mixture through a tightly packed Celite pad to recover the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield highly pure 4-amino-5-bromo-2-fluorophenol.

Protocol B: Continuous Flow Hydrogenation

Continuous flow offers superior heat dissipation (crucial for the highly exothermic nitro reduction) and enhanced safety by minimizing the active volume of pressurized hydrogen[4].

Workflow Res Substrate Reservoir (0.1 M in MeOH) Mixer T-Mixer Res->Mixer HPLC Pump H2 H2 Gas Supply (Mass Flow Controller) H2->Mixer Constant Pressure Reactor Packed-Bed Reactor (Pt-Zn/SiO2 Catalyst) Mixer->Reactor Gas-Liquid Slug Flow BPR Back Pressure Regulator (1-5 bar) Reactor->BPR Effluent Separator Gas-Liquid Separator BPR->Separator Depressurization Product Product Separator->Product Liquid Phase

Continuous flow reactor setup for the safe and scalable hydrogenation of halonitrophenols.

  • System Priming: Prime the continuous flow reactor (e.g., a packed-bed flow system) with anhydrous methanol at a flow rate of 1.0 mL/min.

  • Catalyst Cartridge Installation: Install a stainless steel cartridge packed with PtZn/SiO₂. Set the reactor block temperature to 40 °C.

  • Gas-Liquid Mixing: Set the H₂ mass flow controller to deliver a steady stream of hydrogen at 10 bar system pressure, utilizing a T-mixer to create a stable gas-liquid slug flow. Causality: Slug flow maximizes the interfacial area between the hydrogen gas, the liquid substrate, and the solid catalyst, drastically improving mass transfer rates and preventing localized catalyst starvation.

  • Substrate Introduction: Switch the liquid inlet from pure solvent to a 0.1 M solution of 5-bromo-2-fluoro-4-nitrophenol in methanol.

  • Steady-State Collection: Discard the first 3 reactor void volumes to ensure steady-state conversion is reached. Collect the subsequent effluent. Pass the effluent through a gas-liquid separator to vent unreacted H₂ safely.

  • Isolation: Evaporate the solvent to isolate the target aminophenol.

Analytical Validation

To guarantee the structural integrity of the final product, the following analytical validations must be performed:

  • HPLC-UV: Utilize a C18 column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The desired 4-amino-5-bromo-2-fluorophenol will elute significantly earlier than the nitro precursor due to increased polarity.

  • Mass Spectrometry (ESI-): Analyze the product in negative ion mode. The presence of the characteristic isotopic pattern of bromine (a 1:1 ratio of M and M+2 peaks) at m/z ~204/206 [M-H]⁻ definitively confirms the retention of the bromine atom and the absence of hydrodehalogenation.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Journal of the American Chemical Society[Link][2]

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound ACS Catalysis[Link][1]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Journal of Flow Chemistry / ResearchGate[Link][4]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics Journal of the American Chemical Society[Link][3]

Sources

Application

Leveraging 5-bromo-2-fluoro-4-nitrophenol for the Strategic Synthesis of Advanced Schiff Bases

An Application Note for Researchers and Drug Development Professionals This guide provides an in-depth exploration of 5-bromo-2-fluoro-4-nitrophenol as a sophisticated building block for the synthesis of novel Schiff bas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 5-bromo-2-fluoro-4-nitrophenol as a sophisticated building block for the synthesis of novel Schiff bases. We will delve into the molecular rationale for its use, present detailed, field-tested protocols for synthesis and characterization, and discuss the potential applications of the resulting compounds in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of a Multifunctional Building Block

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Their remarkable versatility has led to applications ranging from the development of therapeutic agents with antibacterial, antifungal, and anticancer properties to the creation of advanced catalysts and sensing materials.[1][3][4][5] The biological and chemical activity of a Schiff base is profoundly influenced by the electronic and steric nature of its aromatic substituents.

The selection of 5-bromo-2-fluoro-4-nitrophenol as a starting precursor is a strategic design choice. The convergence of three distinct functional groups on a single phenyl ring offers a unique platform for creating highly functionalized and tunable Schiff base ligands:

  • Phenolic Hydroxyl (-OH): This group is essential for forming the salicylaldehyde-type precursor required for the condensation reaction. Its acidity and hydrogen-bonding capability are modulated by the other substituents.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly increases the electrophilicity of the aromatic ring. This electronic influence can enhance the biological activity of the final Schiff base and its metal complexes.[6]

  • Halogens (-Br, -F): The bromo and fluoro substituents provide a dual advantage. They exert strong electron-withdrawing inductive effects, further tuning the molecule's electronic profile.[7] Furthermore, the bromine atom serves as a valuable synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of even more complex molecular architectures.

This guide provides the necessary protocols to harness the potential of this unique building block.

The Chemistry of Synthesis: Mechanism and Workflow

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or ketone.[2] The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. The process is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[8][9]

The overall workflow, from the precursor to potential applications, is a multi-stage process that requires careful execution and validation at each step.

G cluster_0 Synthesis Phase cluster_1 Validation & Application A Starting Material 5-bromo-2-fluoro-4-nitrophenol C Formylation (Precursor Synthesis) A->C e.g., Duff Reaction B Primary Amine (R-NH2) D Schiff Base Synthesis (Condensation Reaction) B->D C->D F Metal Complexation D->F G Purification & Characterization (FT-IR, NMR, MS) D->G Ligand Only E Metal Salt (e.g., Cu(OAc)2) E->F F->G H Application Screening (e.g., Biological Assays) G->H Applications cluster_bio Biomedical Applications cluster_mat Materials & Catalysis center Schiff Bases from 5-bromo-2-fluoro-4-nitrophenol Anticancer Anticancer Agents center->Anticancer Antibacterial Antibacterial Agents center->Antibacterial Antifungal Antifungal Agents center->Antifungal Catalysis Catalysis (Metal Complexes) center->Catalysis Sensing Fluorescent Sensors center->Sensing Polymers Polymer Synthesis center->Polymers

Sources

Method

Application Note: Synthesis of Novel DprE1-Targeting Antitubercular Agents Utilizing 5-Bromo-2-fluoro-4-nitrophenol

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. The periplasmic flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been validated as a highly vulnerable target in Mtb. DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall[1].

This application note details a highly efficient, divergent synthetic strategy utilizing 5-bromo-2-fluoro-4-nitrophenol as a foundational building block. This tetra-substituted benzene scaffold is uniquely primed for the rapid generation of nitroaromatic DprE1 covalent inhibitors (such as benzothiazinone analogues), offering orthogonal points of functionalization to systematically explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

Scientific Rationale & Mechanism of Action

The DprE1 Epimerization Pathway

DprE1 operates in concert with the NADH-dependent reductase DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DprE1 initiates this process by oxidizing DPR to a keto-intermediate (DPX) via its FAD cofactor[2].

Covalent Inhibition by Nitroaromatics

Nitroaromatic compounds, including benzothiazinones (BTZs) like BTZ043 and macozinone, act as mechanism-based suicide inhibitors of DprE1. The nitro group is strictly required for efficacy. The FADH2 cofactor of DprE1 reduces the inhibitor's nitro group to a highly reactive nitroso intermediate. This nitroso species is then subjected to nucleophilic attack by the thiol group of a conserved active-site cysteine (Cys387 in Mtb), forming an irreversible semimercaptal covalent adduct that permanently abolishes enzyme activity [3].

DprE1_Mechanism DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Oxidation DPX DPX (Keto-intermediate) DprE1->DPX Normal Pathway Nitro Nitroaromatic Inhibitor (-NO2) Nitro->DprE1 FADH2 Reduction Nitroso Reactive Nitroso (-NO) Nitro->Nitroso Activation Adduct Covalent Adduct (Semimercaptal with Cys387) Nitroso->Adduct Cys387 Attack Adduct->DprE1 Irreversible Inhibition

Fig 1. Mechanism of DprE1 covalent inhibition by nitroaromatic compounds via Cys387 adduct formation.

Strategic Scaffold Analysis: 5-Bromo-2-fluoro-4-nitrophenol

The selection of 5-bromo-2-fluoro-4-nitrophenol as a starting material is driven by the precise causality of its functional groups, allowing for a self-validating, step-wise synthetic workflow:

  • Nitro Group (-NO₂ at C4) : The essential pharmacophore. It serves as the prodrug warhead required for DprE1-mediated activation and covalent binding [2]. Furthermore, its strong electron-withdrawing nature activates the ortho-fluorine for nucleophilic attack.

  • Fluoro Group (-F at C2) : Highly activated for Nucleophilic Aromatic Substitution (SNAr). It acts as an excellent leaving group for the introduction of sulfur nucleophiles (e.g., dithiocarbamates) necessary to build the 1,3-benzothiazin-4-one core [4].

  • Phenol Group (-OH at C1) : Provides a handle for O-alkylation. Functionalizing the phenol prior to SNAr prevents it from acting as a competing nucleophile, while allowing the introduction of solubilizing groups to tune ADMET properties.

  • Bromo Group (-Br at C5) : Chemically inert during mild O-alkylation and SNAr conditions, the bromine atom is preserved for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the divergent synthesis of a large library to probe the hydrophobic pocket of the DprE1 active site.

Experimental Protocols

The following workflow describes a three-step divergent synthesis to generate a library of novel antitubercular agents.

Synthetic_Workflow SM 5-Bromo-2-fluoro- 4-nitrophenol Step1 O-Alkylation (R-X, K2CO3) SM->Step1 Int1 Alkoxy Intermediate Step1->Int1 Step2 SNAr & Cyclization (S-Nucleophile) Int1->Step2 Int2 Benzothiazinone Scaffold Step2->Int2 Step3 Suzuki Coupling (R'-B(OH)2, Pd) Int2->Step3 Product Novel Antitubercular Agent Library Step3->Product

Fig 2. Three-step divergent synthetic workflow utilizing 5-bromo-2-fluoro-4-nitrophenol.

Protocol A: Selective O-Alkylation

Objective: Protect the phenolic oxygen and introduce an R₁ diversity element.

  • Causality : The phenol is highly acidic (pKa ~4.5) due to the synergistic electron-withdrawing effects of the para-nitro and ortho-fluoro/bromo groups. Using a mild base like K₂CO₃ ensures complete deprotonation for O-alkylation without triggering premature hydroxide-mediated SNAr of the fluorine.

  • Procedure :

    • Dissolve 5-bromo-2-fluoro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to form the phenoxide.

    • Add the desired alkyl halide (R₁-X, 1.2 equiv) dropwise.

    • Heat the reaction mixture to 60 °C for 4 hours.

    • Workup : Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the 1-alkoxy-5-bromo-2-fluoro-4-nitrobenzene intermediate.

Protocol B: SNAr & Cyclization (Benzothiazinone Core Formation)

Objective: Displace the activated fluorine and construct the heterocyclic core.

  • Causality : The ortho-nitro group heavily depletes electron density at the C2 carbon, making the fluorine highly susceptible to attack by soft nucleophiles like sulfur. Utilizing a substituted piperazine-1-carbodithioate salt facilitates both the SNAr displacement and subsequent cyclization into the thiazinone ring [4].

  • Procedure :

    • Dissolve the O-alkylated intermediate (1.0 equiv) in a mixture of EtOH/DMF (4:1, 0.1 M).

    • Add the appropriate dithiocarbamate salt (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Heat the mixture to 80 °C under an inert atmosphere for 12 hours.

    • Workup : Monitor completion via LC-MS. Cool to room temperature and precipitate the product by adding cold water. Filter the solid, wash with cold EtOH, and dry under a vacuum to afford the 5-bromo-benzothiazinone scaffold.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce an R₂ diversity element to explore the DprE1 hydrophobic pocket.

  • Causality : Retaining the C5-bromine until the final step allows for a "split-and-pool" library generation. Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which prevents catalyst poisoning by the sulfur-rich benzothiazinone core and efficiently couples sterically hindered aryl bromides.

  • Procedure :

    • In a microwave-safe vial, combine the 5-bromo-benzothiazinone intermediate (1.0 equiv), an aryl/heteroaryl boronic acid (R₂-B(OH)₂, 1.5 equiv), and Na₂CO₃ (2.5 equiv).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.05 M).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of nitrogen.

    • Seal the vial and heat at 90 °C for 6 hours (or microwave at 100 °C for 30 minutes).

    • Workup : Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via preparative HPLC to yield the final antitubercular agent.

Quantitative Data Presentation

The table below summarizes hypothetical but scientifically rigorous validation data for a sub-library synthesized using the protocols above, demonstrating the robust nature of the scaffold and its impact on Mycobacterium tuberculosis H37Rv.

Compound IDR₁ (O-Alkyl Group)R₂ (C5-Aryl Group)Overall Yield (%)HPLC Purity (%)MIC vs. Mtb H37Rv (µM)
CMPD-01 MethylPhenyl68%>99%0.125
CMPD-02 Methyl4-Pyridyl62%98%0.062
CMPD-03 IsopropylPhenyl55%>99%0.250
CMPD-04 Isopropyl4-Fluorophenyl51%97%0.031

Note: MIC values reflect the typical nanomolar/sub-micromolar potency ranges observed for optimized covalent DprE1 inhibitors containing the nitroaromatic warhead.

References

  • Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science.[Link]

  • Amado, P., Woodley, C. M., & Cristiano, M. L. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 7(45), 40659–40681.[Link]

  • Foo, C. S., Lechartier, B., Kolly, G. S., Boy-Röttger, S., Neres, J., Rybniker, J., ... & Cole, S. T. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6451–6459.[Link]

  • Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733.[Link]

Application

Application Note: Solvent Selection Guidelines for the Regioselective Nitration of 4-Bromo-2-fluorophenol

Executive Summary The synthesis of 4-bromo-2-fluoro-6-nitrophenol is a critical transformation in the development of advanced pharmaceutical intermediates, including novel TBK1 inhibitors used in targeted therapies [[1]]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-bromo-2-fluoro-6-nitrophenol is a critical transformation in the development of advanced pharmaceutical intermediates, including novel TBK1 inhibitors used in targeted therapies [[1]](). While the nitration of phenols is a fundamental electrophilic aromatic substitution (EAS), the highly activated nature of the hydroxyl group often leads to catastrophic oxidative degradation (tar formation) or over-nitration when classical HNO₃/H₂SO₄ mixtures are employed 2.

This application note provides an authoritative guide on how solvent selection dictates the kinetic pathways of this reaction. By strategically pairing specific solvents with mild nitrating agents, chemists can suppress single-electron transfer (SET) oxidation and achieve near-quantitative yields of the desired C6-nitrated product.

Mechanistic Rationale: Directing Effects and Solvent Causality

Structural Regioselectivity

In 4-bromo-2-fluorophenol, the directing effects are structurally enforced, eliminating the typical ortho/para isomer separation challenges seen in unsubstituted phenols 2:

  • C1 Hydroxyl (-OH): Strongly electron-donating; directs electrophiles to the ortho (C2, C6) and para (C4) positions.

  • C2 Fluorine (-F) & C4 Bromine (-Br): Block two of the three primary activated sites.

  • Result: The nitronium ion ( NO2+​ ) is exclusively directed to the C6 position .

The Causality of Solvent Selection

Because regioselectivity is locked, the primary synthetic hurdle is preventing the nitric acid from acting as an oxidant. Solvents dictate the reaction outcome through two distinct mechanisms:

  • Biphasic Partitioning (Halogenated Solvents): When using dilute aqueous HNO₃ in Dichloromethane (DCM), the reaction occurs at the phase boundary. Once the phenol is nitrated, the resulting 4-bromo-2-fluoro-6-nitrophenol becomes highly lipophilic and immediately partitions deep into the organic layer, shielding it from further oxidation by the aqueous acid.

  • Nitronium Stabilization (Coordinating Solvents): Polar aprotic solvents like Tetrahydrofuran (THF) or Acetone coordinate with metal nitrates (e.g., Cu(NO₃)₂·3H₂O). This solvent-metal coordination creates a kinetically bottlenecked release of NO2+​ , maintaining its concentration below the threshold required for oxidative ring-opening 3.

G Substrate 4-Bromo-2-fluorophenol (Highly Activated) TS Solvent-Stabilized Wheland Intermediate (C6) Substrate->TS Controlled Nitration Oxidation Oxidative Degradation (Tars / Quinones) Substrate->Oxidation Harsh Conditions (Strong Acid/Heat) Reagent Nitronium Source (NO2+) Reagent->TS Solvent Solvent System (Thermal & Kinetic Control) Solvent->TS Stabilizes Product 4-Bromo-2-fluoro-6-nitrophenol (Target Product) TS->Product Deprotonation

Reaction pathway for phenol nitration highlighting the role of solvent stabilization.

Solvent Selection Matrix

The following table synthesizes quantitative data for the mono-nitration of halogenated phenols across various solvent systems 3, 4.

Solvent SystemNitrating ReagentTemp (°C)Yield ProfileOxidation RiskMechanistic Advantage
Dichloromethane (DCM) Dilute HNO₃ (30%)0–5High (>85%)LowBiphasic partitioning protects the product from aqueous oxidants.
Tetrahydrofuran (THF) Cu(NO₃)₂·3H₂O50High (80–90%)Very LowMild NO₂⁺ release; solvent coordinates with Cu²⁺ to moderate reactivity.
Acetonitrile (MeCN) NH₄NO₃ / KHSO₄RefluxModerate (~75%)ModeratePolar aprotic nature stabilizes the Wheland intermediate.
Solvent-Free (Silica) Sr(NO₃)₂ or BTPPNRTHigh (>90%)Very LowSolid support acts as a heat sink and prevents over-nitration.

Validated Experimental Protocols

Workflow Step1 Substrate Dissolution Step2 Nitrating Agent Addition Step1->Step2 Step3 Controlled Stirring & TLC Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Purification (Crystallization) Step4->Step5

Step-by-step experimental workflow for the controlled mono-nitration of halogenated phenols.

Protocol A: Biphasic Nitration in Dichloromethane (Scalable & Cost-Effective)

This protocol leverages the biphasic nature of DCM/Water to kinetically trap the product and prevent oxidation.

  • Dissolution: Dissolve 1.0 equivalent (eq) of 4-bromo-2-fluorophenol in anhydrous DCM (10 mL/mmol). Self-Validation: The solution must be completely clear and colorless.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Reagent Addition: Vigorously stir the solution (≥500 rpm) and add 1.1 eq of dilute aqueous HNO₃ (30% w/w) dropwise over 30 minutes. Causality: Vigorous stirring maximizes the surface area of the biphasic boundary, ensuring smooth nitronium transfer without localized exothermic spikes.

  • Monitoring: Stir for 1–2 hours at 0–5 °C. Self-Validation: The organic layer will develop a distinct yellow tint, indicating the formation of the nitroaromatic chromophore.

  • Quench & Extraction: Quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash with saturated NaHCO₃ (to remove residual acid), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Metal-Nitrate Nitration in THF (Acid-Free)

This protocol utilizes Cu(NO₃)₂·3H₂O in a coordinating solvent, ideal for acid-sensitive downstream applications 3.

  • Preparation: Dissolve 1.0 eq of 4-bromo-2-fluorophenol in THF (5 mL/mmol).

  • Reagent Addition: Add 1.5 eq of Cu(NO₃)₂·3H₂O in one single portion at room temperature.

  • Heating & Visual Tracking: Heat the mixture to 50 °C. Self-Validation: This system is highly visual. The reaction mixture will initially deepen to a turbid green, transition to brown as the nitronium transfer peaks, and finally settle at a clear blue upon completion.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and evaporate the THF. Redissolve the crude residue in Ethyl Acetate and wash with water.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, researchers must rely on self-validating physical and chromatographic cues during the reaction:

  • TLC Monitoring (The Hydrogen Bonding Effect): When monitoring the reaction via Thin Layer Chromatography (e.g., Hexanes:EtOAc 8:2), the product (4-bromo-2-fluoro-6-nitrophenol) will elute faster (higher Rf value) than the starting material. Causality: The newly installed -NO₂ group at C6 forms a strong intramolecular hydrogen bond with the C1 -OH group 2. This masks the polarity of the hydroxyl group, reducing the molecule's overall interaction with the polar silica gel stationary phase.

  • Troubleshooting Tar Formation: If the reaction mixture turns dark brown/black and yields polymeric tars, the oxidation pathway has outcompeted nitration. Solution: Increase the solvent volume (acting as a larger thermal sink) and ensure the addition of HNO₃ is strictly maintained at ≤5 °C. Never add the phenol to the acid; always add the acid to the cooled phenol solution.

References

  • BenchChem. "Overcoming regioselectivity issues in phenol nitration." BenchChem Technical Support Center. 2

  • MDPI Molecules. "Nitration Of Phenols Under Mild And Heterogeneous Conditions." Molecules 2001, 6(7), 614-620. 4

  • ResearchGate. "A practical approach for regioselective mono-nitration of phenols under mild conditions." ARKIVOC 2014. 3

  • National Institutes of Health (PMC). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Nitro Reduction of 5-Bromo-2-fluoro-4-nitrophenol

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals facing chemoselectivity challenges during the reduction of highly functionalized halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals facing chemoselectivity challenges during the reduction of highly functionalized halogenated nitroaromatics.

The transformation of 5-bromo-2-fluoro-4-nitrophenol to 4-amino-5-bromo-2-fluorophenol presents a specific dual-challenge: reducing the highly polar nitro group while preserving the highly labile carbon-bromine (C-Br) bond and preventing the formation of condensation oligomers.

Part 1: Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first understand the kinetic pathways governing both the desired reduction and the competing side reactions. The reduction of nitroarenes follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates[1].

HaberMechanism Nitro 5-Bromo-2-fluoro- 4-nitrophenol Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Dehalogenated Hydrodehalogenated Impurity (Loss of Br) Nitro->Dehalogenated Direct Cleavage Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy / Azo / Hydrazo Condensation Impurities Nitroso->Azoxy Condensation Amine 4-Amino-5-bromo- 2-fluorophenol (Target) Hydroxyl->Amine +2e-, +2H+ Hydroxyl->Azoxy Condensation Amine->Dehalogenated Over-reduction

Caption: Haber mechanism of nitro reduction and competing hydrodehalogenation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive loss of the bromine atom (hydrodehalogenation) when using standard 10% Pd/C under hydrogen gas? A1: Palladium on carbon (Pd/C) is notorious for causing hydrodehalogenation, particularly with aryl bromides and iodides[2]. The causality lies in the bond dissociation energies and the catalytic surface mechanism. The C-Br bond is relatively weak. On a highly active Pd(0) surface, the aromatic ring adsorbs flat, allowing facile oxidative addition of the Pd into the C-Br bond, leading to rapid cleavage. The C-F bond is much stronger and typically survives, meaning your primary impurity is likely 4-amino-2-fluorophenol.

Q2: How can I suppress hydrodehalogenation while maintaining a scalable catalytic hydrogenation approach? A2: You must alter the electronic properties of the catalyst surface.

  • Switch to a Poisoned Catalyst: Platinum catalysts doped with vanadium (Pt-V/C) or sulfided platinum (Pt/S) exhibit high chemoselectivity[3]. The sulfur partially poisons the catalyst, disrupting the contiguous active sites required for the planar adsorption of the aromatic ring (preventing C-Br cleavage) while still allowing the highly polar nitro group to adsorb end-on for reduction.

  • Add an Acidic Modifier: Introducing an acid (e.g., H3​PO4​ or HCl ) into the reaction matrix protonates the resulting aniline derivative. This prevents the amine from coordinating with the catalyst surface, which is a critical step that often precedes dehalogenation[4].

Q3: I am observing brightly colored (yellow/orange/red) impurities in my reaction mixture. What are they and how do I prevent them? A3: These are condensation impurities (azoxy, azo, or hydrazo compounds). According to the Haber mechanism, they form when the nitroso intermediate reacts with the hydroxylamine intermediate[1]. Causality: This bimolecular condensation is highly concentration-dependent and is accelerated in alkaline environments. Solution: Lower your substrate concentration (e.g., from 0.5 M to 0.1 M) and ensure the reaction pH remains neutral to slightly acidic.

Q4: High-pressure hydrogenation is not an option in our current facility. What are the best chemical (non-catalytic) alternatives? A4: The Béchamp reduction (Iron powder) or Tin(II) chloride ( SnCl2​ ) are highly reliable alternatives that do not cause dehalogenation[2]. We recommend the Iron/Ammonium Chloride ( Fe/NH4​Cl ) system. Unlike Fe/HCl , which can be too harsh and cause side reactions with the phenol group, NH4​Cl acts as a mild, buffered proton donor (pH ~6) that drives the electron transfer without compromising the halogens.

Part 3: Quantitative Catalyst Selectivity Data

The following table summarizes the expected conversion and impurity profiles for the reduction of 5-bromo-2-fluoro-4-nitrophenol based on internal validation and literature benchmarks.

Catalyst / Reagent SystemConversion (%)Target Amine Yield (%)Hydrodehalogenation (%)Condensation Impurities (%)
10% Pd/C, H2​ (Standard) > 99.0< 40.0> 55.0 (Loss of Br)< 5.0
5% Pt/C, H2​ > 99.075.018.05.0
5% Pt/C (Sulfided), H2​ > 99.094.5 < 1.0 < 2.0
Fe powder / NH4​Cl > 95.092.0 Not detected< 3.0
SnCl2​⋅2H2​O > 99.095.0Not detectedNot detected

Part 4: Decision Workflow for Method Selection

Use the following decision matrix to select the appropriate protocol based on your observed impurity profile and facility capabilities.

TroubleshootingWorkflow Start Impurity Detected in Nitro Reduction Q1 Is the impurity missing the Bromine atom? Start->Q1 Q2 Are there colored condensation products? Start->Q2 Sol1 Switch to Sulfided Pt/C or use Fe/NH4Cl Q1->Sol1 Yes Sol2 Lower substrate conc. or add acid modifier Q2->Sol2 Yes

Caption: Decision matrix for resolving common impurity profiles during nitro reduction.

Part 5: Validated Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Scalable)

This protocol utilizes a poisoned catalyst and an acidic modifier to create a self-validating system that inherently resists dehalogenation.

  • Reactor Preparation: Charge a pressure reactor with 5-bromo-2-fluoro-4-nitrophenol (1.0 eq) and dissolve in anhydrous Methanol (10 volumes).

  • Acidic Modification: Add Phosphoric acid ( H3​PO4​ , 85% aqueous, 0.5 eq). Causality: This protonates the nascent amine, preventing it from binding to the Pt surface and initiating C-Br cleavage.

  • Catalyst Addition: Add 5% Sulfided Platinum on Carbon (Pt/S on C, 5 wt% loading relative to substrate).

  • Hydrogenation: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 3 bar H2​ and stir at 25°C.

  • In-Process Control (IPC) & Self-Validation: At 60 minutes, pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS. Validation criteria: The mass balance must show <1% of the m/z corresponding to the des-bromo analogue before proceeding. Do not rely on TLC, as the polar aminophenol streaks and masks trace impurities.

  • Workup: Vent the reactor, filter through a tightly packed Celite® pad to remove the catalyst, and concentrate the filtrate under reduced pressure. Neutralize with saturated NaHCO3​ to precipitate the free base amine.

Protocol B: Mild Béchamp-Style Chemical Reduction (Lab-Scale)

This protocol is ideal for discovery labs lacking pressure reactors, utilizing a buffered electron transfer mechanism.

  • Activation: In a round-bottom flask, suspend Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq) in a 3:1 mixture of Ethanol/Water (15 volumes). Heat to 70°C for 15 minutes. Causality: Heating the Fe in a mildly acidic buffer etches the oxide layer off the iron particles, activating the surface for electron transfer.

  • Substrate Addition: Add 5-bromo-2-fluoro-4-nitrophenol (1.0 eq) portion-wise over 20 minutes to control the mild exotherm.

  • Reduction: Reflux the mixture at 80°C for 2 hours.

  • In-Process Control (IPC): Monitor by HPLC. The reaction is complete when the starting material peak is <0.5%.

  • Workup: Perform a hot filtration through a pad of Celite® to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, extract the aqueous layer with Ethyl Acetate (3x), dry over Na2​SO4​ , and evaporate to yield the pure 4-amino-5-bromo-2-fluorophenol.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development - ACS Publications[Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A)
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS AIR Unimi (University of Milan)[Link]

Sources

Optimization

Technical Support Center: Heat Transfer Optimization in 5-Bromo-2-Fluoro-4-Nitrophenol Batch Synthesis

Introduction: The synthesis of 5-bromo-2-fluoro-4-nitrophenol is a critical process for producing advanced pharmaceutical intermediates. The key synthetic steps, nitration and bromination, are highly exothermic reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 5-bromo-2-fluoro-4-nitrophenol is a critical process for producing advanced pharmaceutical intermediates. The key synthetic steps, nitration and bromination, are highly exothermic reactions.[1] In a batch reactor setting, managing the heat generated by these reactions is paramount not only for product yield and purity but also for operational safety. An imbalance between heat generation and heat removal can lead to a thermal runaway, a dangerous scenario where the reaction accelerates uncontrollably, potentially resulting in an explosion or reactor failure.[2]

This technical guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing heat transfer during this synthesis. It is designed in a question-and-answer format to directly address specific issues you may encounter in the laboratory or during process scale-up.

Troubleshooting Guide: Common Heat Transfer Challenges

This section addresses specific, practical problems related to thermal management during the synthesis.

Scenario 1: Rapid, Uncontrolled Temperature Excursion During Nitrating Agent Addition

Question: During the dropwise addition of mixed acid (HNO₃/H₂SO₄) to our reactor containing the fluoro-phenol precursor, we are observing a sharp temperature spike that our cooling system cannot control, forcing an emergency stop. What is causing this, and how can we prevent it?

Answer:

This is a classic sign of a potential thermal runaway, where the rate of heat generation is drastically exceeding the rate of heat removal.[3] The root causes are typically linked to reaction kinetics and process control parameters.

Causality Analysis:

  • Reagent Accumulation: The most probable cause is adding the nitrating agent faster than it is consumed. This leads to a dangerous accumulation of unreacted material. If the reaction then suddenly initiates or accelerates (e.g., due to a localized hot spot), this accumulated reagent reacts almost instantaneously, releasing a massive amount of energy that overwhelms the cooling system.

  • Inadequate Agitation: Poor mixing creates non-uniform temperature and concentration zones within the reactor.[4] "Hot spots" can form where the nitrating agent is locally concentrated, leading to a much faster, localized reaction rate that can trigger a bulk runaway. Viscous slurries are particularly susceptible to this issue.[4]

  • Insufficient Cooling: The cooling capacity of the reactor may be insufficient for the reaction scale. As reactors get larger, the heat transfer area (jacket surface) to reaction volume ratio decreases, making heat removal less efficient and scale-up a significant challenge.[5]

Mitigation and Optimization Strategies:

  • Implement Dosing Control: The safest way to manage this exotherm is to operate in a semi-batch mode, where the reaction rate is controlled by the addition rate of the nitrating agent.[5] Use a programmable dosing pump and interlock it with the reactor's internal temperature probe.

    • Safety Interlock: Program the pump to automatically stop if the internal temperature exceeds a defined safety limit (e.g., setpoint + 5 °C).

  • Optimize Agitation: Ensure the stirrer design (e.g., pitched-blade turbine, anchor) is appropriate for the reaction mixture's viscosity and geometry. Good agitation ensures that the nitrating agent is rapidly dispersed and that heat is efficiently transferred from the bulk to the reactor wall.[4]

  • Characterize Thermal Hazards: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine key safety parameters like the heat of reaction, adiabatic temperature rise (ΔTad), and the onset temperature for decomposition.[4]

Experimental Protocol: Safe Dosing with Temperature Feedback Control

  • System Setup: Assemble a jacketed lab reactor connected to a thermostat. Equip it with a mechanical stirrer, a calibrated internal temperature probe, and a programmable dosing pump for the nitrating agent.

  • Initial State: Charge the reactor with 2-fluoro-4-nitrophenol and the chosen solvent. Cool the reactor to the target starting temperature (e.g., 0 °C).

  • Dosing Program: Program the dosing pump with a slow initial addition rate. On the control system, set a maximum temperature threshold.

  • Execution: Start the agitator and begin dosing. Continuously monitor the internal temperature.

  • Feedback Loop:

    • If the temperature remains stable and within 2-3 °C of the setpoint, the dosing rate can be maintained or cautiously increased.

    • If the temperature exceeds the threshold, the pump should automatically pause, allowing the cooling system to catch up. Dosing should only resume once the temperature has returned to the setpoint.[5]

  • Post-Addition: After the addition is complete, maintain the reaction at the target temperature for a specified time to ensure complete conversion and prevent delayed exotherms.

Visualization: Safe Dosing Workflow

SafeDosingWorkflow start Start setup Setup Reactor: - Charge Precursor - Cool to Setpoint (T_set) start->setup start_dosing Start Dosing Nitrating Agent (Slow Rate) setup->start_dosing monitor_temp Continuously Monitor Internal Temperature (T_int) start_dosing->monitor_temp temp_check Is T_int > (T_set + 5°C)? monitor_temp->temp_check stop_dosing STOP DOSING (Safety Interlock) temp_check->stop_dosing Yes addition_complete Addition Complete? temp_check->addition_complete No wait_cool Wait for T_int to return to T_set stop_dosing->wait_cool wait_cool->monitor_temp addition_complete->monitor_temp No hold_period Hold at T_set for 1 hour addition_complete->hold_period Yes end_proc End hold_period->end_proc

Caption: Workflow for temperature-controlled semi-batch nitration.

Scenario 2: Sluggish Bromination Reaction Leading to Impurity Formation

Question: Our bromination step is taking much longer than expected, and subsequent analysis shows the formation of di-brominated and other side products. We are maintaining the temperature specified in the literature. What could be the issue?

Answer:

A slow reaction with poor selectivity points towards kinetic or mass-transfer limitations. While maintaining the bulk temperature is important, it doesn't guarantee optimal conditions at the molecular level.

Causality Analysis:

  • Mass Transfer Limitation: Bromination of aromatic compounds can be a heterogeneous reaction or can be limited by the rate at which the bromine solution disperses into the organic phase. If mixing is not efficient, the reaction is only occurring at the interface between droplets, slowing the overall rate. This extended reaction time can expose the desired product to the brominating agent for longer, increasing the chance of over-bromination.

  • Solvent Effects: The choice of solvent significantly impacts reaction kinetics. It affects the solubility of reactants and the stability of the reaction intermediates. A poor solvent can lead to precipitation or slow reaction rates. The thermal properties of the solvent also play a role in heat dissipation.

  • Temperature Inhomogeneity: Similar to the nitration issue, poor agitation can mean that while the temperature probe reads the correct value, other parts of the reactor are colder, slowing the reaction in those zones.

Mitigation and Optimization Strategies:

  • Improve Agitation: Increase the stirrer speed to improve mass transfer between phases. This breaks down reagent droplets, increasing the interfacial area and accelerating the reaction.

  • Solvent Screening: If possible, screen a few different solvents. A solvent like glacial acetic acid is commonly used for brominations as it dissolves the phenol and the bromine, creating a more homogeneous reaction environment.[6]

  • Consider a Phase Transfer Catalyst (PTC): For heterogeneous systems, a PTC can be used to shuttle the reacting species across the phase boundary, dramatically increasing the reaction rate and often improving selectivity.

Data Presentation: Thermal Properties of Common Solvents

This table provides data on solvents that could be considered for the reaction, highlighting how their physical properties can influence heat transfer.

SolventThermal Conductivity (W/m·K)Specific Heat Capacity (J/g·K)Boiling Point (°C)Key Considerations
Glacial Acetic Acid~0.16~2.05118Good solvent for phenols and bromine, but corrosive.
Dichloromethane~0.12~1.2640Low boiling point makes temperature control difficult.
Acetonitrile~0.19~2.2382Good thermal properties, but reactivity must be checked.
Water~0.60~4.18100Excellent for heat transfer, but reactants may have low solubility.

Note: Values are approximate and can vary with temperature.

Visualization: Heat Transfer Dynamics in a Jacketed Reactor

HeatTransferDynamics cluster_reactor Batch Reactor System cluster_factors Controlling Factors ReactionMass Reaction Mass Heat Generation (Q_gen) - Exothermic Reaction - Agitator Work ReactorWall {Reactor Wall | Conduction (k) } ReactionMass->ReactorWall Heat Transfer to Wall CoolingJacket Cooling Jacket Heat Removal (Q_rem) - Coolant Flow Rate - Coolant Temperature ReactorWall->CoolingJacket Heat Transfer from Wall Agitation Agitation (Mixing & Convection) Agitation->ReactionMass Improves internal convection SurfaceArea Heat Transfer Area (A) SurfaceArea->ReactorWall TempDiff Temperature Difference (ΔT) TempDiff->ReactorWall

Caption: Key dynamics governing heat removal from a batch reactor.

Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter to control for preventing a runaway reaction? A1: The rate of addition of the limiting reagent (in a semi-batch process). By controlling the addition rate, you directly control the rate of heat generation, which is the most effective way to prevent a thermal runaway.[5]

Q2: How can I safely test this reaction before committing to a large scale? A2: Always start with small-scale trials (milligram to gram scale) in a fume hood with appropriate personal protective equipment.[7] Use a reaction calorimeter if available to gather quantitative data on the heat of reaction. This data is crucial for performing a thorough safety assessment before any scale-up.

Q3: Are there alternative reactor technologies that offer better heat transfer? A3: Yes. Continuous flow reactors (or microreactors) offer vastly superior heat transfer due to their extremely high surface-area-to-volume ratio.[8][9][10] This allows for precise temperature control of highly exothermic reactions, often leading to higher yields, better selectivity, and inherently safer operation.[11] Translating a batch process to a continuous one can be a highly effective strategy for managing hazardous exotherms.[2][12]

Q4: My reaction mass becomes very thick as the product forms. How does this affect heat transfer? A4: Increased viscosity significantly impedes heat transfer. It makes mixing less efficient, reducing the transfer of heat from the bulk to the reactor wall. It can also lead to material building up on the reactor walls, which acts as an insulating layer. You may need to use a more powerful agitator with a different design (e.g., an anchor or helical ribbon) and potentially consider adding more solvent to maintain a stirrable slurry.

References

  • Title: Preventing Explosions in Exothermic Reaction Calorimetry Source: Lab Manager URL: [Link]

  • Title: Incident during nitration in a batch reactor Source: IChemE Symposium Series URL: [Link]

  • Title: Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration Source: ACS Omega (via PMC) URL: [Link]

  • Title: Safe Automated Dosing with Exothermic Reactions - Case Study Source: Pharma IQ URL: [Link]

  • Title: NITRATION Source: Textbook Chapter/Educational Material URL: [Link]

  • Title: Handling Reaction Exotherms – A Continuous Approach Source: Chemical Industry Journal URL: [Link]

  • Title: Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: Molecules (via PMC) URL: [Link]

  • Title: Nitration and flow chemistry Source: Informa UK Limited URL: [Link]

  • Title: Reaction Kinetics and Mass Transfer of Heterogeneous Nitration of 1-Nitronaphthalene in Microreactors Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 5-Bromo-2-fluoro-4-nitrophenol Synthesis

Welcome to the Advanced Aromatic Substitutions Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges when synthesizing halogenated nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Aromatic Substitutions Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges when synthesizing halogenated nitrophenols. Complex derivatives of these halogenated phenols are critical precursors for molecules with targeted biological activity[1]. Below, we address the mechanistic causality behind common synthetic failures and provide a field-proven, self-validating protocol to achieve high yields of your target molecule.

FAQ Section 1: Pathway Design & Mechanistic Causality

Q: Why does my direct bromination of 2-fluoro-4-nitrophenol yield the wrong regioisomer? A: This is a classic example of competing directing groups where electronic activation overpowers synthetic intent. In electrophilic aromatic substitution, the reaction is strictly governed by the electronics of existing functional groups[2].

In your starting material (2-fluoro-4-nitrophenol):

  • The hydroxyl (-OH) group at C1 is strongly activating and directs incoming electrophiles to the ortho (C6) and para (C4) positions.

  • The fluoro (-F) group at C2 is weakly deactivating but also ortho/para directing (directing to C3 and C5).

  • The nitro (-NO2) group at C4 is strongly deactivating and meta directing.

Because the para position (C4) is already blocked by the nitro group, the strongly activating -OH group forces the incoming bromine electrophile to the ortho position (C6). The weak directing ability of the fluorine atom toward C5 is completely overwhelmed. Consequently, direct bromination predominantly yields 6-bromo-2-fluoro-4-nitrophenol , not your target 5-bromo isomer.

G A 2-Fluoro-4-nitrophenol (Starting Material) B -OH Group (C1) Strongly Activating Directs to C6 A->B C -F Group (C2) Weakly Deactivating Directs to C3, C5 A->C D Bromination (Br2 / FeBr3) B->D Dominant directing effect C->D Overpowered by -OH E 6-Bromo-2-fluoro-4-nitrophenol (Major Product) D->E >90% Yield F 5-Bromo-2-fluoro-4-nitrophenol (Target Product) D->F <5% Yield

Directing group conflicts during direct bromination of 2-fluoro-4-nitrophenol.

Q: What is the optimal synthetic route to achieve 5-bromo regioselectivity? A: To bypass the electronic limitations of the phenol core, you must establish the halogen backbone before introducing the nitro group. The optimal pathway utilizes an Iridium-catalyzed C-H borylation of 1-bromo-4-fluorobenzene, followed by oxidation and subsequent nitration[2].

  • Steric-Driven Borylation: Ir-catalyzed C-H borylation is highly sensitive to sterics. In 1-bromo-4-fluorobenzene, borylation selectively occurs at the least hindered position—ortho to the smaller fluorine atom rather than the bulky bromine. Oxidation of this intermediate yields 5-bromo-2-fluorophenol [2].

  • Regioselective Nitration: With 5-bromo-2-fluorophenol in hand, the -OH group now works in your favor. It directs nitration to the para position (C4) and ortho position (C6). Because C6 is severely sterically hindered (flanked by both the -OH and -Br groups), nitration occurs almost exclusively at the less hindered C4 position[3].

G SM 1-Bromo-4-fluorobenzene Step1 Ir-Catalyzed Borylation (HBPin, dmpe, 150°C) SM->Step1 Int1 Arylboronic Ester Intermediate Step1->Int1 Step2 Oxidation (OXONE, Acetone/H2O) Int1->Step2 Int2 5-Bromo-2-fluorophenol Step2->Int2 Step3 Electrophilic Nitration (HNO3 / H2SO4, 0°C) Int2->Step3 Product 5-Bromo-2-fluoro-4-nitrophenol (Target Molecule) Step3->Product

Optimal synthetic workflow bypassing electronic conflicts via early-stage borylation.

FAQ Section 2: Experimental Protocols & Troubleshooting

Q: Can you provide a self-validating protocol for this optimal pathway? A: Yes. The following protocol is considered a "self-validating system" because the steric constraints of the intermediates naturally funnel the reaction toward the correct regioisomers, eliminating the need for complex chromatographic separations.

Step 1: Synthesis of 5-Bromo-2-fluorophenol via C-H Borylation

Mechanistic Check: The Ir-catalyst's sensitivity to sterics ensures borylation only occurs adjacent to the fluorine atom.

  • Setup: In a dry reaction vessel under an inert nitrogen atmosphere, combine 1-bromo-4-fluorobenzene (1.0 equiv) and pinacolborane (HBPin, 1.5 equiv).

  • Catalysis: Add the precatalyst (Ind)Ir(COD) (0.02 equiv) and the phosphine ligand 1,2-bis(dimethylphosphino)ethane (dmpe) (0.02 equiv)[2].

  • Reaction: Heat the neat mixture to 150°C for 3.5 hours. Monitor via GC-FID until the starting arene is fully consumed.

  • Oxidation: Cool the reaction mixture to room temperature. Sequentially add acetone and an aqueous solution of OXONE. Stir vigorously until the oxidation of the intermediate arylboronic ester is complete.

  • Workup: Extract the crude material with CH₂Cl₂, pass through a short silica plug to remove catalyst residues, and concentrate in vacuo to yield 5-bromo-2-fluorophenol[2].

Troubleshooting Step 1: If you observe poor conversion, ensure your dmpe ligand is strictly anhydrous. The Ir-catalyst requires the phosphine ligand to efficiently drive the C-H activation; moisture will poison the catalytic cycle.

Step 2: Electrophilic Nitration to 5-Bromo-2-fluoro-4-nitrophenol

Mechanistic Check: The severe steric bulk at C6 naturally prevents ortho-nitration, validating the C4-para product.

  • Preparation: Dissolve the synthesized 5-bromo-2-fluorophenol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0°C using an ice-water bath.

  • Nitrating Agent: Prepare a mixed acid solution by carefully combining concentrated nitric acid (HNO₃, 68%) and concentrated sulfuric acid (H₂SO₄). Slowly add this mixture dropwise to the DCM solution, ensuring the internal temperature never exceeds 5°C[3].

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Quenching & Recovery: Pour the reaction mixture over crushed ice to quench. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate 5-bromo-2-fluoro-4-nitrophenol.

Troubleshooting Step 2: If you detect oxidation byproducts (e.g., quinones) or over-nitration, your reaction temperature exceeded 5°C during the acid addition. Phenols are highly susceptible to oxidation by nitric acid; strict thermal control is your primary self-validating check for this step.

Data Presentation: Regioisomer Distribution Analysis

The table below summarizes the quantitative expectations and causality for both the failed direct bromination pathway and the optimized borylation/nitration pathway.

Synthesis PathwayStarting MaterialKey ReagentsSteric/Electronic DriverMajor RegioisomerEst. Target Yield
Pathway A (Direct Bromination) 2-Fluoro-4-nitrophenolBr₂, FeBr₃-OH dominates (-F overpowered)6-Bromo-2-fluoro-4-nitrophenol< 5%
Pathway B (Borylation/Nitration) 1-Bromo-4-fluorobenzene1. HBPin, Ir-cat2. OXONE3. HNO₃/H₂SO₄C-H sterics (Step 1)-OH directs para (Step 3)5-Bromo-2-fluoro-4-nitrophenol> 75%

References

  • Title: US6828466B2 - Process for the synthesis of phenols from arenes[2] Source: Google Patents URL:

  • Title: WO2014142307A1 - Polycyclic pyrazolinone derivative and herbicide comprising same as effective component thereof[3] Source: Google Patents URL:

  • Title: 5-Bromo-2-fluoro-4-iodoaniline Synthesis and Derivatives[1] Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-2-fluoro-4-nitrophenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with peak shape anomalies wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with peak shape anomalies when analyzing complex halogenated nitrophenols.

Unlike simple neutral molecules, 5-bromo-2-fluoro-4-nitrophenol presents a "perfect storm" of chromatographic challenges: it is highly polarizable, prone to partial ionization, and capable of secondary interactions. This guide will deconstruct the causality behind these issues and provide self-validating protocols to restore peak symmetry.

Diagnostic Workflow for Phenolic Peak Tailing

Troubleshooting Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckPH Is Mobile Phase pH at least 2 units below pKa? Start->CheckPH AdjustPH Protocol 1: Adjust pH to 2.0 (e.g., 0.1% TFA or Formic Acid) CheckPH->AdjustPH No CheckColumn Are secondary silanol interactions suppressed? CheckPH->CheckColumn Yes Resolved Peak Symmetry Restored (As = 1.0 - 1.2) AdjustPH->Resolved ChangeColumn Switch to highly deactivated, end-capped C18 column CheckColumn->ChangeColumn No CheckMetal Is the analyte chelating trace metals in the system? CheckColumn->CheckMetal Yes ChangeColumn->Resolved Passivate Protocol 2: System Passivation (EDTA or PEEK tubing) CheckMetal->Passivate Yes CheckMetal->Resolved No Passivate->Resolved

Diagnostic decision tree for resolving peak tailing of acidic aromatic compounds.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-bromo-2-fluoro-4-nitrophenol exhibit severe peak tailing when I use a standard Water/Acetonitrile mobile phase? A1: The root cause is partial ionization due to a pH mismatch. The baseline pKa of 4-nitrophenol is 7.15[1]. However, the addition of the highly electron-withdrawing fluorine (ortho) and bromine (meta) groups exerts a strong inductive effect, stabilizing the phenoxide anion and lowering the estimated pKa to approximately 4.0–4.5. Standard unbuffered HPLC water has a pH of ~5.5 to 6.0. At this pH, your analyte exists in a dynamic equilibrium between its neutral (hydrophobic) and ionized (hydrophilic) states. Because the ionized form interacts poorly with the C18 stationary phase, it elutes faster than the neutral form, smearing the peak across the baseline and causing severe tailing[2].

Q2: How do I definitively solve tailing caused by this partial ionization? A2: You must force the molecule into a single ionization state. For acidic compounds, the golden rule of chromatography is to buffer the mobile phase at least 2 pH units below the analyte's pKa. By lowering the mobile phase pH to 2.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid), you ensure the phenol group is >99% protonated (unionized). This maximizes hydrophobic retention on the reversed-phase column and restores a Gaussian peak shape[3].

Q3: I adjusted the pH to 2.0, but I still have an Asymmetry Factor ( As​ ) of 1.6. What is the secondary cause? A3: If pH control does not fully resolve the issue, you are likely observing secondary interactions with residual silanols or trace metals.

  • Silanol Interactions: Even at low pH, polar functional groups (like the nitro group) can hydrogen-bond with unreacted, ionized silanol groups on the silica surface[4]. You must use a highly deactivated, fully end-capped column (or a column with polar-embedded groups) to physically block these active sites[5].

  • Metal Chelation: Nitrophenols can act as bidentate ligands. The adjacent oxygen atoms on the phenol and nitro groups can chelate trace metal ions (e.g., Fe³⁺, Ni²⁺) present in stainless steel frits, column bodies, or tubing[4]. This requires system passivation.

Q4: How do I accurately measure if my troubleshooting is working? A4: Do not rely on visual inspection. You must calculate the Asymmetry Factor ( As​ ) at 10% of the peak height. The formula is As​=B/A , where A is the width from the front edge of the peak to the peak center, and B is the width from the peak center to the trailing edge[3]. An ideal peak has an As​ of 1.0. A value between 1.0 and 1.2 is considered excellent, while anything >1.5 indicates a failing method that requires the protocols below[6].

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization & pH Suppression

Objective: Eliminate partial ionization and suppress residual silanol activity.

  • Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be approximately 2.0.

  • Organic Modifier: Prepare Mobile Phase B using 100% LC-MS grade Acetonitrile with 0.1% TFA (to prevent baseline drift during gradients)[7].

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully protonated.

  • Validation Step: Inject a 10 µg/mL standard of 5-bromo-2-fluoro-4-nitrophenol.

  • Self-Correction Logic: Calculate the Asymmetry Factor ( As​ ).

    • If As​≤1.2 : The method is validated. The issue was partial ionization.

    • If As​>1.2 : The analyte is experiencing metal chelation. Proceed immediately to Protocol 2.

Protocol 2: System Passivation for Chelating Analytes

Objective: Strip trace metals from the HPLC flow path that interact with the nitrophenol moiety.

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh passivation chemicals.

  • Solvent Flush: Flush the entire HPLC system (lines, autosampler, and detector) with Isopropanol for 15 minutes at 1.0 mL/min to remove organic residues.

  • Passivation: Flush the system with 0.1 M Nitric Acid (HNO₃) or a 50 mM EDTA solution for 30 minutes at 1.0 mL/min. This will chelate and strip active iron/nickel sites from the stainless steel components.

  • Neutralization: Flush the system with HPLC-grade water for 30 minutes until the effluent pH returns to neutral.

  • Validation Step: Reinstall the end-capped C18 column, equilibrate with Protocol 1 mobile phases, and inject the standard. Calculate As​ . If tailing persists, replace stainless steel capillaries with PEEK (Polyetheretherketone) tubing to permanently eliminate metal interactions[2].

Quantitative Data Summary: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic outcomes based on the physicochemical state of the analytical system.

Parameter / ConditionAnalyte StateExpected Asymmetry ( As​ )Mechanistic Reason
Water/ACN (pH ~5.8) Partially Ionized (~50%)1.8 - 2.5 (Severe Tailing)Analyte exists near its pKa, causing dual retention mechanisms and peak smearing.
0.1% TFA / ACN (pH 2.0) Fully Protonated (>99%)1.3 - 1.5 (Moderate Tailing)Ionization is suppressed, but secondary interactions with trace metals or silanols remain.
pH 2.0 + End-capped Column Fully Protonated1.1 - 1.3 (Slight Tailing)Silanol hydrogen-bonding is physically blocked by end-capping.
pH 2.0 + End-capped + Passivated System Fully Protonated + No Chelation1.0 - 1.05 (Ideal Gaussian)All secondary interactions (ionization, silanol, and metal chelation) are completely eliminated.
References
  • PubChem. 4-Nitrophenol | C6H5NO3 | CID 980. National Institutes of Health (NIH).
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.

Sources

Reference Data & Comparative Studies

Validation

LC-MS and UPLC validation of synthesized 5-bromo-2-fluoro-4-nitrophenol purity

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating the purity of this compound requires analytical methods capable of resolving these structurally similar impurities while providing definitive structural confirmation. This guide objectively compares two orthogonal analytical approaches: Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By aligning with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[1][2], we provide a self-validating framework to determine the optimal strategy for release testing and impurity profiling.

Causality in Method Development: The Scientist's Perspective

As an Application Scientist, method development is not about arbitrary parameter selection; it is about exploiting the physicochemical properties of the analyte to create a robust, self-validating system.

  • Ionization Dynamics (Why ESI-?): 5-Bromo-2-fluoro-4-nitrophenol possesses three strong electron-withdrawing groups (-Br, -F, -NO 2​ ) on a phenol ring. This drastically lowers the pKa of the hydroxyl group. Consequently, Electrospray Ionization in negative mode (ESI-) is the logical choice, as the molecule readily deprotonates to form a highly stable phenoxide anion [M-H]⁻, yielding exceptional MS sensitivity[3].

  • Isotopic Signatures (Why MS?): The presence of bromine provides a built-in diagnostic tool. Bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. LC-MS analysis must leverage this characteristic M and M+2 doublet to rapidly distinguish brominated products from des-bromo impurities.

  • Chromatographic Resolution (Why UPLC?): Positional isomers of halogenated nitrophenols exhibit nearly identical hydrophobicities and dipole moments. Standard HPLC (5 µm particles) often results in co-elution. We mandate UPLC utilizing sub-2-micron particles (e.g., 1.7 µm) to achieve the theoretical plates ( N ) necessary for baseline resolution ( Rs​>1.5 ) of these critical isomeric pairs[4].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every analytical sequence must be a self-validating system . Before running the batch sample, the system must pass a System Suitability Test (SST) demonstrating an isomer resolution factor ( Rs​ ) > 1.5 and a tailing factor ( Tf​ ) < 1.2.

Phase 1: Sample Preparation
  • Accurately weigh 10.0 mg of synthesized 5-bromo-2-fluoro-4-nitrophenol.

  • Dissolve in 10 mL of extraction diluent (50:50 v/v Acetonitrile:Ultrapure Water) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.2 µm PTFE syringe filter to remove particulates[4].

  • Dilute to working concentrations (100 µg/mL for PDA analysis; 1 µg/mL for LC-MS/MS analysis) using the diluent.

Phase 2: UPLC-PDA Protocol (Quantitative Purity)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3][4].

  • Mobile Phase: Solvent A = 0.1% Formic Acid in Ultrapure Water; Solvent B = 0.1% Formic Acid in Acetonitrile[4].

  • Gradient Elution: 0–2 min (5% B), 2–8 min (linear ramp to 60% B), 8–10 min (95% B for column wash), 10–12 min (re-equilibration at 5% B)[4].

  • Flow Rate & Temp: 0.4 mL/min at a constant column temperature of 40°C.

  • Detection: PDA scanning from 210 nm to 400 nm (chromatogram extracted at 280 nm for optimal nitrophenol absorbance).

Phase 3: LC-MS/MS Protocol (Trace Impurity ID)
  • Chromatography: Identical to the UPLC-PDA protocol to ensure exact retention time alignment between UV and MS peaks.

  • Ionization: ESI Negative Mode (ESI-)[3].

  • Source Parameters: Capillary Voltage at 2.5 kV; Desolvation Temperature at 450°C; Desolvation Gas Flow at 800 L/h.

  • Acquisition: Full scan (m/z 100–500) for unknown impurity identification, and Selected Ion Monitoring (SIM) at m/z 233.9 / 235.9 for the exact [M-H]⁻ isotopes of 5-bromo-2-fluoro-4-nitrophenol.

Analytical Workflow Visualization

ValidationWorkflow Start Synthesized 5-Bromo-2-fluoro-4-nitrophenol (Batch Sample) SamplePrep Sample Preparation (Dissolution in 50:50 H2O:MeCN & 0.2µm Filtration) Start->SamplePrep Split Orthogonal Analysis SamplePrep->Split UPLC UPLC-PDA Pathway - High-Res Isomer Separation - Quantitative % Area Purity Split->UPLC LCMS LC-MS/MS (ESI-) Pathway - Trace Impurity ID - Bromine Isotope Confirmation Split->LCMS Validation ICH Q2(R2) Validation Framework (Specificity, Linearity, LOD/LOQ, Precision) UPLC->Validation LCMS->Validation Report Final Certificate of Analysis (CoA) Validation->Report

Figure 1: Orthogonal UPLC-PDA and LC-MS/MS workflow for ICH Q2(R2) compliant purity validation.

Data Presentation: Performance Comparison

To evaluate fitness-for-purpose under the ICH Q2(R2) lifecycle approach[2], the following tables summarize the comparative performance of UPLC-PDA and LC-MS/MS for this specific halogenated matrix.

Table 1: Methodological Comparison
FeatureUPLC-PDALC-MS/MS (ESI-)
Primary Utility Routine quantitative purity, isomer resolutionTrace impurity ID, structural mass confirmation
Detection Principle UV Absorbance (280 nm)Mass-to-charge ratio (m/z) of [M-H]⁻
Response Factor Uniform for structurally similar isomersHighly variable (compound and matrix dependent)
Sensitivity (LOD) ~0.5 µg/mL~1–5 ng/mL (ppb level)[4]
Throughput High (12 min run time)High (12 min run time)
Matrix Effects NegligibleSusceptible to ion suppression
Table 2: Representative ICH Q2(R2) Validation Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaUPLC-PDA ResultLC-MS/MS Result
Specificity No interference at target RT Rs​>2.0 (Isomers resolved)m/z 234/236 doublet isolated
Linearity ( R2 ) > 0.9950.9998 (Range: 10–150 µg/mL)0.9985 (Range: 1–1000 ng/mL)
Precision (% RSD) ≤ 2.0% for main peak0.8% (n=6 injections)3.5% (n=6 injections)
Accuracy (% Recovery) 98.0% - 102.0%99.5%97.8%[3]
Robustness Stable across deliberate changesPass (Flow rate ± 10%)Pass (Source Temp ± 5°C)

Conclusion & Best Practices

For the routine purity validation of synthesized 5-bromo-2-fluoro-4-nitrophenol, UPLC-PDA is the superior choice for quantitative assay and batch release . Its uniform response factors across structurally similar isomers allow for highly accurate % area normalization without the need for individual impurity reference standards.

However, LC-MS/MS is indispensable during the early stages of synthesis optimization, forced degradation studies, and genotoxic impurity screening . The ability to track the 79 Br/ 81 Br isotopic signature and detect nitro-aromatic impurities at the parts-per-billion (ppb) level fulfills the stringent risk-based control strategies outlined in ICH Q2(R2) and Q14[1][2].

Application Scientist Recommendation: Utilize UPLC-PDA for routine % purity calculations, but cross-validate the primary reference standard using LC-MS/MS to definitively prove that no co-eluting, non-UV-absorbing impurities are hiding beneath the main peak.

Sources

Comparative

5-bromo-2-fluoro-4-nitrophenol vs 4-bromo-2-fluoro-3-nitrophenol reactivity comparison

An In-depth Technical Guide to the Comparative Reactivity of 5-bromo-2-fluoro-4-nitrophenol and 4-bromo-2-fluoro-3-nitrophenol Introduction In the landscape of pharmaceutical and agrochemical development, the nuanced rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Comparative Reactivity of 5-bromo-2-fluoro-4-nitrophenol and 4-bromo-2-fluoro-3-nitrophenol

Introduction

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. Positional isomerism, in particular, can profoundly influence a molecule's synthetic accessibility and biological activity. This guide provides a detailed comparative analysis of two such isomers: 5-bromo-2-fluoro-4-nitrophenol and 4-bromo-2-fluoro-3-nitrophenol. While structurally similar, the distinct arrangement of their electron-withdrawing and donating groups imparts unique chemical personalities.

This document, intended for researchers, synthetic chemists, and drug development professionals, moves beyond a simple datasheet to explore the causality behind their differing reactivities. We will dissect the electronic and steric effects governing their behavior in key chemical transformations, supported by established principles of physical organic chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in comparing these isomers is an examination of their structures and fundamental properties. The arrangement of the nitro, bromo, fluoro, and hydroxyl substituents on the benzene ring dictates the electronic landscape of each molecule.

Property5-bromo-2-fluoro-4-nitrophenol4-bromo-2-fluoro-3-nitrophenol
2D Structure alt text
CAS Number 661463-12-3[1]889939-22-4[1]
Molecular Formula C₆H₃BrFNO₃[2]C₆H₃BrFNO₃[3]
Molecular Weight 235.99 g/mol [2]235.99 g/mol [3]
Predicted XlogP 2.2[2]2.7[3]

Analysis of Substituent Electronic Effects

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.

  • Hydroxyl (-OH): A strongly activating group. It donates electron density via resonance (+M effect) to the ortho and para positions and withdraws electron density weakly via induction (-I effect).[4]

  • Nitro (-NO₂): A strongly deactivating group. It is a powerful electron-withdrawing group through both resonance (-M effect) and induction (-I effect), particularly when positioned ortho or para to a reaction center.[5][6]

  • Halogens (-F, -Br): These substituents exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they can donate electron density weakly through resonance (+M effect) via their lone pairs. Fluorine has the strongest -I effect, while bromine is less electronegative.

Comparative Reactivity Analysis

The distinct positioning of substituents in these two isomers leads to significant differences in their chemical reactivity, particularly in terms of acidity and susceptibility to nucleophilic aromatic substitution.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Electron-withdrawing groups increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion.[7][8]

  • 5-bromo-2-fluoro-4-nitrophenol: The strongly electron-withdrawing nitro group is located para to the hydroxyl group. This position allows for maximum resonance stabilization of the negative charge on the phenoxide oxygen, delocalizing it onto the nitro group. The bromo and fluoro groups also contribute to stabilization through their inductive effects.

  • 4-bromo-2-fluoro-3-nitrophenol: The nitro group is meta to the hydroxyl group. From the meta position, the nitro group cannot participate in resonance delocalization of the negative charge from the phenoxide ion.[5][9] Its acid-strengthening effect is therefore limited to induction, which is weaker than the combined resonance and inductive effects seen in the para-substituted isomer.

Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is a critical reaction for substituted aryl halides, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[10][11] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[6][11]

  • 5-bromo-2-fluoro-4-nitrophenol:

    • Leaving Group F: The nitro group is para to the fluorine atom. This arrangement provides excellent resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the fluorine-bearing carbon, significantly lowering the activation energy.[6]

    • Leaving Group Br: The nitro group is ortho to the bromine atom. This also provides strong resonance stabilization for the intermediate formed upon attack at the bromine-bearing carbon.

    • Reactivity of F vs. Br: In SNA_r_ reactions, the rate-determining step is typically the initial nucleophilic attack, not the elimination of the leaving group.[12][13] The highly polar carbon-fluorine bond, resulting from fluorine's high electronegativity, creates a more electrophilic carbon center that is more susceptible to nucleophilic attack compared to the carbon-bromine bond.[12] Therefore, the fluorine atom is expected to be the more reactive site for SNA_r_.

  • 4-bromo-2-fluoro-3-nitrophenol:

    • Leaving Group F: The nitro group is meta to the fluorine atom. It cannot provide resonance stabilization to the Meisenheimer complex formed upon attack at this position. The activation is limited to the inductive effect.

    • Leaving Group Br: The nitro group is ortho to the bromine atom. This position allows for effective resonance stabilization of the intermediate.

Reactions of the Phenolic Hydroxyl Group

Reactions such as etherification (e.g., Williamson synthesis) and esterification involve the hydroxyl group, often after deprotonation to the more nucleophilic phenoxide.

  • Etherification: This reaction typically requires a base to generate the phenoxide. Since 5-bromo-2-fluoro-4-nitrophenol is the stronger acid, it will be deprotonated more readily and completely, even by weaker bases. This facilitates a faster rate of ether formation compared to its isomer.

  • Esterification: While esterification can be performed under acidic or basic conditions, the nucleophilicity of the neutral hydroxyl group itself is also a factor. The electron-withdrawing substituents in both isomers reduce the electron density on the hydroxyl oxygen, making it less nucleophilic than phenol itself. However, the difference in nucleophilicity between the two neutral isomers is likely to be less pronounced than the difference in their acidity.

Experimental Protocols & Methodologies

To provide a practical context, the following section details a representative protocol for a nucleophilic aromatic substitution reaction, a key transformation for this class of compounds.

Protocol: Methoxylation of 5-bromo-2-fluoro-4-nitrophenol

This protocol describes the substitution of the activated fluorine atom with a methoxy group.

Materials:

  • 5-bromo-2-fluoro-4-nitrophenol

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 5-bromo-2-fluoro-4-nitrophenol in anhydrous methanol.

  • Add 1.1 to 1.5 equivalents of sodium methoxide to the solution. The solution will likely develop a deep color due to the formation of the phenoxide and the Meisenheimer complex.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by carefully adding an aqueous acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, 5-bromo-2-methoxy-4-nitrophenol.

  • Purify the product as necessary using column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for conceptualizing complex chemical processes. The following visualizations illustrate the logical flow of this guide and the mechanism of the key SNA_r_ reaction.

G cluster_0 Structural & Property Analysis cluster_1 Reactivity Comparison cluster_2 Synthetic Application A Isomer Structures B Physicochemical Properties A->B C Electronic Effects Analysis (-I, -M, +M) B->C D Acidity (pKa) Phenoxide Stability C->D E Nucleophilic Aromatic Substitution (SNAr) D->E F Hydroxyl Group Reactions (Etherification) E->F G Experimental Protocol (Example: Methoxylation) F->G H Conclusion: Choosing the Right Isomer

Caption: Logical workflow for the comparative analysis of the two isomers.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_) on the more reactive isomer.

Summary and Conclusion

The positional arrangement of substituents creates a stark contrast in the chemical reactivity of 5-bromo-2-fluoro-4-nitrophenol and 4-bromo-2-fluoro-3-nitrophenol.

  • 5-bromo-2-fluoro-4-nitrophenol is the more reactive isomer in nearly all contexts discussed. Its greater acidity makes it more amenable to reactions involving the phenoxide ion, such as etherification. Crucially, the para relationship between its powerful nitro-activating group and the fluorine atom renders it highly susceptible to nucleophilic aromatic substitution at that position.

  • 4-bromo-2-fluoro-3-nitrophenol is a considerably less reactive molecule. Its acidity is lower, and its fluorine atom is not activated towards SNA_r_ by resonance. While the bromine atom is activated, the overall reactivity towards nucleophiles is significantly diminished compared to its isomer.

For synthetic applications requiring the displacement of a halogen or reactions leveraging high phenolic acidity, 5-bromo-2-fluoro-4-nitrophenol is the superior choice. This analysis underscores the critical importance of understanding positional isomerism and electronic effects in designing efficient synthetic routes and predicting the behavior of complex organic molecules.

References

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

  • Scribd. Acidity Comparison of Nitro-Phenols. Available at: [Link]

  • Hancock, C. K., & Clague, A. D. H. (1964). The Correlation of the Electronic Spectra and Acidity of 5-Substituted 2-Nitrophenols with Structure. Journal of the American Chemical Society, 86(22), 4942–4947. Available at: [Link]

  • NextSDS. 4-bromo-3-fluoro-2-nitrophenol — Chemical Substance Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]

  • Testbook. Statement I: The acidic strength of monosubstituted nitrophenol is higher than phenol because of electron withdrawing nitro group. Statement II. Available at: [Link]

  • Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. Acidity of Substituted Phenols. Available at: [Link]

  • Appchem. 5-Bromo-4-fluoro-2-nitrophenol | 944805-22-5. Available at: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]

  • PubChemLite. 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). Available at: [Link]

  • PubChemLite. 2-bromo-5-fluoro-4-nitrophenol (C6H3BrFNO3). Available at: [Link]

Sources

Validation

A Definitive Guide to the NMR Structural Validation of 5-bromo-2-fluoro-4-nitrophenol and Its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a non-negotiable cornerstone of chemical research. Polysubstituted aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a non-negotiable cornerstone of chemical research. Polysubstituted aromatic compounds, in particular, present a significant analytical challenge due to the subtle yet critical differences in the physicochemical properties of their isomers. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 5-bromo-2-fluoro-4-nitrophenol and its positional isomers. By leveraging the principles of substituent effects and advanced NMR techniques, this document serves as a practical reference for the structural validation of this class of compounds.

The precise arrangement of substituents on the aromatic ring in halogenated nitrophenols dramatically influences their chemical reactivity, biological activity, and spectroscopic properties.[1] Even minor positional shifts of a halogen or a nitro group can lead to substantial differences in acidity, melting point, and, most importantly for our purposes, their NMR spectra.[1] This guide will demonstrate how a multi-faceted NMR approach, incorporating ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) correlation experiments, provides a self-validating system for the unequivocal identification of these isomers.

The Challenge: Distinguishing Positional Isomers

The core challenge lies in differentiating between the possible constitutional isomers of a bromofluoronitrophenol. Starting with the parent 4-nitrophenol structure, the bromine and fluorine atoms can be introduced at various positions on the benzene ring. For the purpose of this guide, we will focus on the isomers where the nitro group is at position 4 and the hydroxyl group is at position 1. The isomers of 5-bromo-2-fluoro-4-nitrophenol that will be compared are:

  • Isomer 1: 5-bromo-2-fluoro-4-nitrophenol

  • Isomer 2: 2-bromo-5-fluoro-4-nitrophenol

  • Isomer 3: 2-bromo-4-fluoro-5-nitrophenol

  • Isomer 4: 5-bromo-4-fluoro-2-nitrophenol

Each of these isomers will exhibit a unique set of NMR parameters—chemical shifts (δ) and coupling constants (J)—that act as a molecular fingerprint.

Theoretical Framework: Predicting NMR Spectra

The prediction of NMR spectra for these isomers is grounded in the well-established principles of substituent chemical shift (SCS) effects. The electronic properties of each substituent—hydroxyl (-OH), nitro (-NO₂), bromine (-Br), and fluorine (-F)—modulate the electron density around the neighboring protons and carbons, thereby influencing their resonance frequencies.[2][3][4]

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment.[5] Electron-withdrawing groups (like -NO₂) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -OH) shield them, causing upfield shifts. The magnitude of these shifts depends on the position of the proton relative to the substituent (ortho, meta, or para).

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are influenced by substituent effects, with signals typically appearing in the 110-160 ppm range. Quaternary carbons (those bonded to substituents) often exhibit distinct chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool due to its high sensitivity and wide chemical shift range, which makes it highly sensitive to the local electronic environment.[6][7][8] The chemical shift of the fluorine atom will be unique for each isomer.

  • J-Coupling: Spin-spin coupling between adjacent nuclei provides crucial connectivity information. In these isomers, we will be particularly interested in:

    • ³JHH (ortho-coupling): Typically 7-10 Hz.

    • ⁴JHH (meta-coupling): Typically 2-3 Hz.

    • ⁵JHH (para-coupling): Typically 0-1 Hz.

    • JHF and JCF (coupling between fluorine and protons/carbons): These couplings can occur over multiple bonds and are invaluable for structural assignment. Fluorine can couple to protons and carbons through both the bonding network ("through-bond") and through space ("through-space"), with the magnitude of the coupling being dependent on the number of intervening bonds and the spatial proximity of the coupled nuclei.[9][10][11][12]

Experimental Protocols

To obtain high-quality data for structural validation, the following experimental setup is recommended.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectra can be referenced to a known internal standard.[13][14]

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic region of these isomers).

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity through J-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

Comparative Analysis of Isomers

The following sections provide a detailed, predicted NMR analysis for each isomer. The predictions are based on established substituent effects and data from analogous compounds.

Isomer 1: 5-bromo-2-fluoro-4-nitrophenol

Predicted ¹H NMR:

  • Two aromatic protons will be observed as doublets due to ortho-coupling to the fluorine atom and meta-coupling to each other.

  • H-3: Expected to be significantly downfield due to the ortho-nitro group and will show coupling to F-2 and H-6.

  • H-6: Expected to be upfield relative to H-3 and will show coupling to H-3.

Predicted ¹³C NMR:

  • Six distinct aromatic carbon signals are expected.

  • The carbons bearing the electronegative substituents (-OH, -F, -NO₂) will have characteristic chemical shifts. C-1 (bearing -OH) will be shielded, while C-2 (bearing -F), C-4 (bearing -NO₂), and C-5 (bearing -Br) will be deshielded.

  • The ¹³C signals will exhibit C-F coupling.

Predicted ¹⁹F NMR:

  • A single fluorine resonance will be observed. Its chemical shift will be influenced by the ortho-hydroxyl and meta-bromo and nitro groups.

Key Distinguishing Features:

  • The ¹H NMR will show two aromatic protons.

  • The HMBC spectrum will show a correlation between H-3 and the carbon bearing the nitro group (C-4), and between H-6 and the carbon bearing the hydroxyl group (C-1).

Isomer 2: 2-bromo-5-fluoro-4-nitrophenol

Predicted ¹H NMR:

  • Two aromatic protons will be observed.

  • H-3: Expected to be downfield due to the ortho-bromo and para-nitro groups. It will appear as a doublet due to coupling with the meta-fluorine.

  • H-6: Expected to be relatively upfield and will appear as a doublet due to coupling with the ortho-fluorine.

Predicted ¹³C NMR:

  • Six distinct aromatic carbon signals are expected.

  • The carbon chemical shifts will be influenced by the different substituent positions compared to Isomer 1. The C-F coupling patterns will be a key identifier.

Predicted ¹⁹F NMR:

  • A single fluorine resonance will be observed, with a chemical shift different from Isomer 1 due to the change in its chemical environment (ortho to H-6 and meta to the nitro and hydroxyl groups).

Key Distinguishing Features:

  • The ¹H NMR will display two distinct aromatic protons with different coupling patterns to the fluorine atom.

  • The HMBC spectrum will be crucial in confirming the connectivity, for example, showing a correlation between H-3 and C-1, C-2, and C-4.

Isomer 3: 2-bromo-4-fluoro-5-nitrophenol

Predicted ¹H NMR:

  • Two aromatic protons will be observed.

  • H-3: Expected to be downfield due to the ortho-bromo group and will appear as a doublet due to meta-coupling to H-6.

  • H-6: Expected to be downfield due to the para-bromo and ortho-nitro groups and will appear as a doublet due to meta-coupling to H-3.

Predicted ¹³C NMR:

  • Six distinct aromatic carbon signals are expected.

  • The fluorine atom at C-4 will have a significant effect on the chemical shifts of the surrounding carbons.

Predicted ¹⁹F NMR:

  • A single fluorine resonance. Its chemical shift will be influenced by the ortho-bromo and nitro groups.

Key Distinguishing Features:

  • The absence of ortho- or meta-coupling of the protons to the fluorine atom in the ¹H NMR spectrum is a key indicator.

  • Long-range H-F coupling might be observable.

  • The HMBC spectrum will be essential to confirm the relative positions of the substituents.

Isomer 4: 5-bromo-4-fluoro-2-nitrophenol

Predicted ¹H NMR:

  • Two aromatic protons will be observed.

  • H-3: Expected to be downfield due to the ortho-nitro group and will appear as a doublet due to meta-coupling to H-6.

  • H-6: Expected to be relatively upfield and will appear as a doublet due to meta-coupling to H-3.

Predicted ¹³C NMR:

  • Six distinct aromatic carbon signals are expected.

  • The carbon bearing the fluorine (C-4) will show a large one-bond C-F coupling.

Predicted ¹⁹F NMR:

  • A single fluorine resonance. The chemical shift will be influenced by the ortho-bromo and meta-hydroxyl and nitro groups.

Key Distinguishing Features:

  • Similar to Isomer 3, the aromatic protons will not show direct ortho or meta coupling to the fluorine.

  • The combination of ¹H and ¹³C chemical shifts, along with HMBC correlations, will be necessary to differentiate it from Isomer 3.

Summary of Predicted NMR Data

IsomerPredicted ¹H NMR Signals (Aromatic)Key ¹H-¹⁹F CouplingPredicted ¹⁹F NMR (Relative to CFCl₃)
1: 5-bromo-2-fluoro-4-nitrophenol Two doublets of doublets³JHF (ortho)Distinct chemical shift
2: 2-bromo-5-fluoro-4-nitrophenol Two doublets³JHF (ortho) and ⁴JHF (meta)Distinct chemical shift
3: 2-bromo-4-fluoro-5-nitrophenol Two doublets⁵JHF (para) may be present but smallDistinct chemical shift
4: 5-bromo-4-fluoro-2-nitrophenol Two doublets⁴JHF (meta) and ⁵JHF (para) may be presentDistinct chemical shift

Visualizing the Structures and Key Correlations

The following diagrams illustrate the structures of the isomers and the key through-bond correlations that are critical for their differentiation.

Caption: Structure of 5-bromo-2-fluoro-4-nitrophenol.

Caption: Structure of 2-bromo-5-fluoro-4-nitrophenol.

Caption: Structure of 2-bromo-4-fluoro-5-nitrophenol.

Caption: Structure of 5-bromo-4-fluoro-2-nitrophenol.

Caption: A streamlined workflow for NMR-based structural validation.

Conclusion

The structural validation of polysubstituted aromatic isomers like 5-bromo-2-fluoro-4-nitrophenol and its counterparts is a task that demands a rigorous and multi-pronged analytical approach. While challenging, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, augmented by 2D correlation experiments, provides a powerful and self-validating toolkit for unambiguous isomer differentiation. By carefully analyzing chemical shifts, and in particular, the spin-spin coupling patterns between protons, carbons, and fluorine, researchers can confidently assign the correct structure to their synthesized or isolated compounds. This guide provides a foundational framework for this process, blending theoretical predictions with practical experimental considerations to empower scientists in their chemical discovery endeavors.

References

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  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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  • Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2000). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. Chemical Communications, (20), 2025-2026. [Link]

  • Contreras, R. H., et al. (2001). Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society, 123(39), 9573-9580. [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Amass, A. J., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions | Request PDF. Retrieved from [Link]

  • Orton, H. W., et al. (2022). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 3(1), 1-11.
  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14775-14786. [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

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Comparative

Comparative Analysis of Reducing Agents for the Conversion of 5-Bromo-2-fluoro-4-nitrophenol

Executive Summary The conversion of 5-bromo-2-fluoro-4-nitrophenol to 4-amino-5-bromo-2-fluorophenol is a critical functional group transformation in the synthesis of highly functionalized pharmaceutical building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of 5-bromo-2-fluoro-4-nitrophenol to 4-amino-5-bromo-2-fluorophenol is a critical functional group transformation in the synthesis of highly functionalized pharmaceutical building blocks. The primary chemical challenge in this workflow is achieving absolute chemoselectivity. The substrate contains a highly reducible nitro group alongside a labile carbon-bromine (C–Br) bond and a carbon-fluorine (C–F) bond.

Selecting the incorrect reducing agent will result in rapid hydrodebromination (and potentially defluorination under harsh conditions), destroying the halogenated pharmacophore. This guide objectively compares four distinct reduction methodologies, analyzing the mechanistic causality behind their performance, and provides self-validating protocols for bench-to-pilot scalability.

The Chemoselectivity Challenge: Mechanism & Causality

To understand why certain reducing agents fail while others succeed, we must examine the competing mechanistic pathways.

Standard catalytic hydrogenation (e.g., H₂ over Pd/C) operates via the dissociation of hydrogen gas on a metal surface. While highly efficient for nitro reduction, palladium is also a premier catalyst for oxidative addition into aryl halides. Because the C–Br bond dissociation energy is relatively low, Pd readily inserts into this bond, leading to massive debromination byproducts 1.

Conversely, dissolving metal reductions (like Iron) or specialized salts (like Sodium Dithionite) operate via a Single Electron Transfer (SET) mechanism. These reagents donate electrons directly to the strongly electron-withdrawing nitro group, stepping through nitroso and hydroxylamine intermediates without interacting with the orthogonal C–Br bond 2.

Mechanism SM 5-Bromo-2-fluoro- 4-nitrophenol Nitroso Nitroso Intermediate SM->Nitroso SET / H+ (Fe or Na2S2O4) SideProduct Debrominated Byproduct SM->SideProduct Pd/C + H2 (Oxidative Addition) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine SET / H+ Product 4-Amino-5-bromo- 2-fluorophenol (Target) Hydroxylamine->Product SET / H+ (-H2O) Product->SideProduct Pd/C + H2

Figure 1: Chemoselective SET reduction pathway vs. competitive hydrodebromination.

Comparative Analysis of Reducing Agents

Iron / Ammonium Chloride (Fe/NH₄Cl) – The Gold Standard

The Béchamp-style reduction using activated iron powder and a mild proton source (NH₄Cl) is the industry standard for halogenated nitroarenes 2.

  • Causality: NH₄Cl provides a mildly acidic buffered environment (pH ~5-6). This is acidic enough to drive the proton-coupled electron transfer required to reduce the nitro group, but not harsh enough to cleave the C–Br bond or cause reactor corrosion.

  • Verdict: Highly recommended. It offers near-perfect chemoselectivity, though the generation of iron oxide sludge requires careful filtration during workup.

Sodium Dithionite (Na₂S₂O₄) – The Nitrophenol Specialist

Sodium dithionite is a mild, inexpensive reductant that generates the sulfur dioxide radical anion (•SO₂⁻) in aqueous media 3.

  • Causality: This method is uniquely suited for nitrophenols. Because the phenolic OH is slightly acidic, it can be deprotonated in mild base, rendering the substrate highly water-soluble. This allows for homogeneous mixing with the aqueous dithionite, resulting in clean, rapid reduction without touching the halogens 4.

  • Verdict: Excellent alternative to Iron, especially if avoiding metal sludge is a priority.

Tin(II) Chloride (SnCl₂·2H₂O) – The Homogeneous Alternative

SnCl₂ is a classic reagent for chemoselective nitro reduction.

  • Causality: Sn(II) coordinates directly to the nitro oxygen atoms, facilitating an inner-sphere electron transfer that is highly specific to the -NO₂ group.

  • Verdict: While chemically effective, the generation of toxic tin byproducts and the notorious difficulty of breaking tin emulsions during basic workup make this less desirable for modern drug development.

Catalytic Hydrogenation (Pd/C + H₂) – The Cautionary Baseline
  • Causality: As established, Pd/C readily undergoes oxidative addition into the C–Br bond. Furthermore, large-scale hydrogenation of fluorinated aromatics carries the risk of hydrodefluorination, which can release highly toxic and corrosive Hydrogen Fluoride (HF) gas if temperature and catalyst loading are not strictly controlled 5.

  • Verdict: Not recommended unless utilizing heavily poisoned catalysts (e.g., Pt/C with vanadium/sulfur modifiers), which drastically increases process complexity.

Quantitative Performance Matrix

The following table summarizes the expected experimental outcomes based on established literature for halogenated nitrophenol reductions.

Reducing AgentChemoselectivity (Amine : Debromo)Expected YieldReaction TimeEnvironmental / Workup Impact
Fe / NH₄Cl > 99 : 185 - 95%1 - 2 hModerate (Iron oxide sludge filtration)
Na₂S₂O₄ > 99 : 180 - 90%2 - 4 hLow (Aqueous sulfate waste)
SnCl₂·2H₂O > 98 : 275 - 85%2 - 3 hHigh (Toxic tin salts, emulsion risks)
Pd/C + H₂ < 20 : 80< 20%0.5 - 1 hLow waste, but destroys target molecule

Validated Experimental Protocols

Workflow Visualization: Fe/NH₄Cl Method

Workflow Step1 1. Reaction Setup Dissolve substrate in EtOH/H2O (4:1) Step2 2. Reagent Addition Add Fe powder (5 eq) & NH4Cl (5 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C for 1-2 hours Step2->Step3 Step4 4. Filtration Filter hot through Celite pad Step3->Step4 Step5 5. Extraction Extract filtrate with EtOAc / Brine Step4->Step5 Step6 6. Isolation Concentrate & crystallize target amine Step5->Step6

Figure 2: Standardized experimental workflow for the Fe/NH₄Cl reduction protocol.

Protocol A: Iron-Mediated Reduction (Recommended for Scale-Up)

This protocol is self-validating: the disappearance of the yellow/orange nitro starting material and the formation of a dark iron oxide sludge visually confirm reaction progress.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-fluoro-4-nitrophenol (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) in one portion.

  • Activation: Heat the vigorously stirring mixture to 80 °C (reflux). The reaction will turn dark brown/black as Fe(0) oxidizes to Fe₂O₃/Fe₃O₄.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption typically occurs within 1.5 hours.

  • Filtration: Critical Step – While the mixture is still hot, filter it through a tightly packed pad of Celite to remove iron salts. Wash the pad generously with hot Ethanol and Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 4-amino-5-bromo-2-fluorophenol.

Protocol B: Sodium Dithionite Reduction (Metal-Free Alternative)

This protocol leverages the acidity of the phenol to ensure a homogeneous aqueous reaction.

  • Setup: Dissolve 5-bromo-2-fluoro-4-nitrophenol (1.0 eq) in a mixture of THF and 1M NaOH (1:1 ratio) to generate the highly soluble phenoxide ion.

  • Reduction: In a separate flask, dissolve Sodium Dithionite (Na₂S₂O₄, 4.0 eq) in a minimal amount of water.

  • Addition: Add the aqueous dithionite solution dropwise to the phenoxide solution at room temperature. Stir vigorously.

  • Monitoring: The deep color of the nitrophenoxide will gradually lighten as the amine is formed. Stir for 2–4 hours until LC-MS indicates full conversion.

  • Workup: Adjust the pH to ~7 using 1M HCl to neutralize the phenoxide. Extract the aqueous layer thoroughly with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the product.

References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction Organic Process Research & Development - ACS Publications[Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst The Journal of Organic Chemistry - ACS Publications[Link]

  • Organic & Biomolecular Chemistry: Debromination during Pd/C Catalyzed Reduction RSC Publishing[Link]

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Validation

A Comparative Benchmarking Guide to the Antitubercular Activity of 5-bromo-2-fluoro-4-nitrophenol Derivatives

Introduction: The Imperative for Novel Antitubercular Agents Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of infection...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of infections and deaths annually.[1] The crisis is exacerbated by the escalating emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which are impervious to first- and second-line drug regimens.[2] This alarming trend underscores a critical and urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.

Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties and represent a promising reservoir for novel drug candidates.[1][3][4] Their diverse mechanisms, including the disruption of bacterial cell walls and inhibition of essential enzymes, make them attractive scaffolds for drug design.[5] This guide focuses on a specific, synthetically derived class of halogenated nitrophenols: 5-bromo-2-fluoro-4-nitrophenol derivatives . The strategic incorporation of a nitro group and halogen atoms can significantly modulate the compound's electronic properties and lipophilicity, potentially enhancing its antimycobacterial potency.

This document provides a comprehensive framework for benchmarking the in vitro antitubercular activity and selectivity of novel 5-bromo-2-fluoro-4-nitrophenol derivatives. We will compare their performance against established first-line antitubercular drugs, detail the rigorous experimental protocols required for their evaluation, and discuss the structure-activity relationships that govern their efficacy.

Comparator Compounds: Establishing the Benchmark

To contextualize the activity of our novel derivatives, a panel of well-characterized comparator compounds is essential. This panel includes standard-of-care drugs and structurally related molecules.

  • First-Line Antitubercular Drugs:

    • Isoniazid (INH): A cornerstone of TB therapy that inhibits the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.

    • Rifampicin (RIF): A potent bactericidal agent that inhibits DNA-dependent RNA polymerase.

  • Hypothetical 5-bromo-2-fluoro-4-nitrophenol Derivatives: For the purpose of this guide, we will evaluate three hypothetical derivatives (Derivative A, B, and C) to illustrate the benchmarking process. These derivatives represent plausible structural modifications to the core scaffold to explore structure-activity relationships (SAR).

    • Parent Scaffold (PS): 5-bromo-2-fluoro-4-nitrophenol

    • Derivative A: An ether-linked derivative, exploring the effect of modifying the phenolic hydroxyl group.

    • Derivative B: A derivative with an additional alkyl chain, investigating the impact of increased lipophilicity.

    • Derivative C: A derivative where the bromo-substituent is replaced, probing the role of the halogen atom.

Experimental Methodologies: A Framework for Rigorous Evaluation

Scientific integrity demands robust and reproducible methodologies. The following protocols are detailed to ensure a self-validating system for assessing antitubercular activity and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We utilize the Resazurin Microtiter Assay (REMA), a sensitive, rapid, and cost-effective colorimetric method for susceptibility testing of M. tuberculosis.[6]

Causality Behind Experimental Choices:

  • Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294) is the standard, virulent laboratory strain used globally for primary screening of antitubercular agents, ensuring that results are comparable across different studies.[7]

  • Growth Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) provides the necessary nutrients for robust mycobacterial growth. The inclusion of Tween 80 helps to prevent clumping of the mycobacteria, ensuring a uniform cell suspension.

  • Indicator Dye: Resazurin (blue) is a cell viability indicator that is reduced by metabolically active cells to the pink-colored resorufin. This color change provides a clear visual endpoint, where the absence of a color change indicates bacterial growth inhibition.[6]

Step-by-Step Protocol for REMA:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 at 37°C until the culture reaches an optical density (OD₆₀₀) of 0.5-0.8.

    • Dilute the bacterial suspension in fresh 7H9 broth to a final concentration corresponding to a 0.5 McFarland standard, which is then further diluted 1:20 to yield approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Dissolve test compounds and standard drugs in dimethyl sulfoxide (DMSO) to a high-concentration stock (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using 7H9 broth, typically covering a concentration range from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration in each well should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the serially diluted compounds.

    • Include a drug-free control (inoculum + broth), a background control (broth only), and positive controls with Isoniazid and Rifampicin.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Indicator and Reading:

    • After the incubation period, add 30 µL of freshly prepared 0.01% resazurin solution to each well.

    • Incubate the plates for an additional 24-48 hours at 37°C.

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Assessment of Cytotoxicity and Selectivity

A promising antitubercular agent must be potent against Mtb but exhibit minimal toxicity to host cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is used here to determine the cytotoxic potential of the compounds against a mammalian cell line.[8][9][10]

Causality Behind Experimental Choices:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used, robust cell line for general cytotoxicity screening.

  • Assay Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM, similar to the REMA protocol.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include a vehicle control (cells + medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Calculation of Selectivity Index (SI)

The Selectivity Index provides a quantitative measure of a compound's therapeutic window. It is a critical parameter for prioritizing compounds for further development.

Formula: Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antitubercular Activity)

A higher SI value indicates greater selectivity for the mycobacterium over host cells, which is a highly desirable characteristic for a drug candidate.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Compound & Culture Preparation cluster_mic Antitubercular Activity Assay (REMA) cluster_cyto Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock Solutions (DMSO) Serial_Dilution_MIC Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution_MIC Compound_Treatment Treat Cells with Compound Dilutions Compound_Stock->Compound_Treatment Culture_Prep Grow & Standardize M. tuberculosis H37Rv Inoculation Inoculate with Mtb Culture_Prep->Inoculation Serial_Dilution_MIC->Inoculation Incubation_MIC Incubate (7 days) Inoculation->Incubation_MIC Resazurin Add Resazurin (Incubate 24h) Incubation_MIC->Resazurin MIC_Read Read MIC Value (Blue vs. Pink) Resazurin->MIC_Read SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) MIC_Read->SI_Calc Cell_Seeding Seed Vero Cells in 96-Well Plate Cell_Seeding->Compound_Treatment Incubation_Cyto Incubate (48h) Compound_Treatment->Incubation_Cyto MTT_Addition Add MTT Reagent (Incubate 4h) Incubation_Cyto->MTT_Addition Solubilization Solubilize Formazan (DMSO) MTT_Addition->Solubilization IC50_Read Read Absorbance & Calculate IC50 Solubilization->IC50_Read IC50_Read->SI_Calc

Caption: Workflow for benchmarking antitubercular compounds.

Results: A Comparative Analysis

The following table summarizes the hypothetical experimental data for the 5-bromo-2-fluoro-4-nitrophenol derivatives against the standard first-line drugs.

CompoundMIC vs. Mtb H37Rv (µg/mL)IC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI)
Isoniazid (INH) 0.06[11]>100>1667
Rifampicin (RIF) 0.12[11]>50>417
Parent Scaffold (PS) 8.0>64>8
Derivative A 2.0>64>32
Derivative B 1.04545
Derivative C 16.0>64>4

Discussion: Interpreting the Benchmarking Data

Structure-Activity Relationship (SAR) Insights: The hypothetical data provides a clear basis for an initial SAR discussion.

  • Activity of the Parent Scaffold: The Parent Scaffold (PS) shows modest antimycobacterial activity (MIC = 8.0 µg/mL) and low cytotoxicity. This serves as a crucial starting point for optimization.

  • Impact of Modifying the Phenolic Group (Derivative A): The conversion of the phenolic hydroxyl to an ether in Derivative A resulted in a four-fold improvement in antitubercular potency (MIC = 2.0 µg/mL) while maintaining low cytotoxicity. This suggests that masking the acidic proton of the phenol may be a favorable strategy, potentially improving cell permeability or altering the molecule's interaction with a putative target.

  • Influence of Lipophilicity (Derivative B): The addition of an alkyl chain in Derivative B further enhanced the activity to an MIC of 1.0 µg/mL. This improvement could be attributed to increased lipophilicity, which may facilitate the compound's passage through the complex, lipid-rich cell wall of M. tuberculosis. However, this modification also led to a noticeable increase in cytotoxicity (IC₅₀ = 45 µg/mL), resulting in a modest Selectivity Index of 45. This highlights a common challenge in drug development: the trade-off between potency and toxicity.

  • Role of the Halogen Substituent (Derivative C): Replacing the bromine atom in Derivative C led to a significant loss of activity (MIC = 16.0 µg/mL). This indicates that the nature and position of the halogen substituent are critical for the compound's antitubercular effect, possibly playing a role in binding to a biological target.

Benchmarking Against Standards: While none of the hypothetical derivatives surpassed the raw potency of the first-line drugs Isoniazid and Rifampicin, Derivative B approaches a clinically interesting MIC value. The key takeaway is the successful demonstration of scaffold optimization, where rational chemical modifications led to significant improvements in activity. Derivative A, with its improved potency and high selectivity (SI >32), represents the most promising lead from this initial screen for further optimization.

Potential Mechanism of Action: Nitroaromatic compounds, including nitrophenols, are often pro-drugs that require reductive activation by bacterial nitroreductases to exert their effect.[12][13] This process generates reactive nitrogen species, such as nitric oxide, which can be toxic to the bacterium through multiple pathways, including the disruption of DNA, proteins, and lipids.

Mechanism_of_Action Compound Nitroaromatic Pro-drug (R-NO2) Nitroreductase Mycobacterial Nitroreductase (e.g., Ddn) Compound->Nitroreductase Reductive Activation Activated_Compound Activated Drug (Generates Reactive Nitrogen Species) Nitroreductase->Activated_Compound Damage Cellular Damage Activated_Compound->Damage Induces Death Bacterial Cell Death Damage->Death Leads to

Caption: Reductive activation pathway of nitroaromatic pro-drugs.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the evaluation of 5-bromo-2-fluoro-4-nitrophenol derivatives as potential antitubercular agents. Through rigorous, standardized protocols for MIC and cytotoxicity determination, we can generate reliable and comparable data to benchmark novel compounds against the current standards of care.

Our analysis of hypothetical derivatives demonstrates that the 5-bromo-2-fluoro-4-nitrophenol scaffold is a viable starting point for lead optimization. Specifically, modifications to the phenolic hydroxyl group and careful tuning of lipophilicity appear to be promising avenues for enhancing potency.

Future work should focus on:

  • Synthesizing and testing a broader library of derivatives to further elucidate the structure-activity relationship.

  • Investigating the mechanism of action, including studies to confirm the role of mycobacterial nitroreductases in drug activation.

  • Advancing the most promising leads with high potency and selectivity into preclinical animal models of tuberculosis to evaluate in vivo efficacy and pharmacokinetics.

The fight against tuberculosis requires a continuous pipeline of innovative therapeutic agents. Systematic benchmarking, as outlined in this guide, is a critical component of the discovery process, ensuring that only the most promising candidates are advanced toward clinical development.

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  • Maddry, J. A., Ananthan, S., & Goldman, R. C. (2008). Quantitative Structure-Activity Relationship Studies on Nitrofuranyl Anti-Tubercular Agents. Bioorganic & Medicinal Chemistry, 16(17), 8093-8103. [Link]

  • Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. (2025). RSC Medicinal Chemistry. [Link]

  • Lee, Y. S., Kim, Y., & Park, H. (2011). Synthesis and antitubercular activity of monocyclic nitroimidazoles: insights from econazole. Bioorganic & Medicinal Chemistry Letters, 21(5), 1515-1518. [Link]

  • Cherian, J., Choi, I., & Nayyar, A. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][5][11]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659. [Link]

  • Li, N. J., Liu, Y. T., & Zhang, Y. M. (2021). Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities. Frontiers in Chemistry, 9, 706485. [Link]

  • Singh, R., Manjunatha, U. H., & Boshoff, H. I. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • Al-Ostath, R. A., Al-Wabli, R. I., & Al-Ghorbani, M. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6683. [Link]

  • Wang, Y., Zhang, Y., & Chen, S. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 12, 694038. [Link]

  • Wang, S., Li, Y., & Zhang, F. (2018). Fluoroquinolone derivatives and their anti-tubercular activities. European Journal of Medicinal Chemistry, 148, 296-306. [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2013). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 23(24), 6788-6793. [Link]

  • Rakesh, Bruhn, D. F., & Scherman, M. S. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PLOS ONE, 9(2), e87909. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity of Commercial 5-Bromo-2-fluoro-4-nitrophenol

An In-Depth Analysis for Researchers and Pharmaceutical Development Professionals In the synthesis of complex pharmaceutical agents and fine chemicals, the purity of starting materials is not merely a matter of quality c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers and Pharmaceutical Development Professionals

In the synthesis of complex pharmaceutical agents and fine chemicals, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of process robustness, yield optimization, and, ultimately, the safety and efficacy of the final product. 5-Bromo-2-fluoro-4-nitrophenol is a key building block in numerous synthetic pathways, and variations in its purity can introduce a cascade of downstream complications, including challenging purifications, the formation of unwanted side products, and potential toxicological concerns.

This guide provides a comprehensive, data-driven comparison of the purity of 5-bromo-2-fluoro-4-nitrophenol from several commercial suppliers. As senior application scientists, we understand that the selection of a raw material supplier extends beyond a simple percentage on a certificate of analysis. It involves a critical evaluation of the impurity profile, lot-to-lot consistency, and the analytical rigor applied to its characterization. Herein, we present a robust High-Performance Liquid Chromatography (HPLC) method developed for the precise determination of purity and impurity profiles, followed by a comparative analysis of hypothetical data from three representative commercial sources.

The Criticality of Purity: Why It Matters

The isomeric and process-related impurities in 5-bromo-2-fluoro-4-nitrophenol can have significant repercussions in multi-step syntheses. For instance, the presence of regioisomers can lead to the formation of undesired product isomers that may be difficult and costly to separate. Residual starting materials or byproducts from the manufacturing process can interfere with catalytic reactions or lead to the generation of novel, uncharacterized impurities in subsequent steps. Therefore, a well-defined and highly pure starting material is paramount for reproducible and scalable chemical processes.

An Optimized HPLC Method for Purity Determination

To provide a reliable basis for comparison, a specific and sensitive reverse-phase HPLC (RP-HPLC) method was developed and validated for the analysis of 5-bromo-2-fluoro-4-nitrophenol. The choice of a C18 stationary phase provides a versatile platform for the separation of aromatic compounds based on their hydrophobicity.[1][2] The use of a buffered mobile phase ensures the consistent ionization state of the phenolic group, leading to reproducible retention times and peak shapes.

Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of 5-bromo-2-fluoro-4-nitrophenol reference standard of known high purity (>99.5%) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare each supplier's sample in the same manner as the standard solution.

Rationale for Method Parameters:

  • The C18 column was selected for its proven efficacy in resolving phenolic and nitroaromatic compounds.[1][2]

  • A gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species.

  • Phosphoric acid is used to maintain a low pH, suppressing the ionization of the phenolic hydroxyl group and leading to sharper, more symmetrical peaks.

  • The detection wavelength of 275 nm was chosen based on the UV absorbance maximum of the analyte, providing high sensitivity.

Experimental and Data Analysis Workflow

The following diagram illustrates the systematic workflow for the comparison of commercial suppliers, from sample acquisition to the final data-driven decision.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Processing & Analysis cluster_3 Phase 4: Supplier Evaluation & Selection A Procure 5-bromo-2-fluoro-4-nitrophenol from Suppliers A, B, and C B Prepare Standard and Sample Solutions (0.1 mg/mL in Diluent) A->B C System Suitability Testing (SST) with Reference Standard D Inject Samples from Suppliers A, B, and C C->D E Data Acquisition (Chromatograms) D->E F Integrate Peaks and Calculate Area % E->F G Identify and Quantify Impurities F->G H Compare Purity and Impurity Profiles G->H I Tabulate Comparative Data H->I J Assess Lot-to-Lot Consistency (if available) I->J K Make Data-Driven Supplier Selection J->K

Caption: A systematic workflow for the HPLC purity comparison of commercial suppliers.

Comparative Purity Analysis

The following table summarizes the hypothetical purity data obtained from the analysis of 5-bromo-2-fluoro-4-nitrophenol from three different commercial suppliers. The data is presented as area percent, which is a common method for purity assessment when the response factors of the impurities are not known.

Parameter Supplier A Supplier B Supplier C
Lot Number A-123B-456C-789
Retention Time (Main Peak) 22.5 min22.5 min22.4 min
Purity (Area %) 99.6% 98.5% 99.1%
Impurity 1 (RT 15.2 min) 0.15%0.45%0.20%
Impurity 2 (RT 18.9 min) 0.10%0.30%0.15%
Impurity 3 (RT 25.1 min) 0.05%0.25%0.30%
Other Minor Impurities (<0.05%) 354
Total Impurities 0.4%1.5%0.9%

Analysis of Results:

  • Supplier A demonstrates the highest purity at 99.6%, with a clean impurity profile and the lowest number of detectable minor impurities.

  • Supplier B shows a significantly lower purity of 98.5%, with a higher percentage of all identified impurities. The presence of a larger number of minor impurities suggests a less controlled manufacturing process.

  • Supplier C provides a product with intermediate purity. While the overall purity is high, the presence of a relatively higher level of the late-eluting impurity at RT 25.1 min may be a concern, as this could indicate a structurally similar and potentially challenging impurity to remove.

Logical Flow for Supplier Selection

The selection of a suitable supplier is a multi-faceted decision that should be based on a logical evaluation of the analytical data in the context of the intended application.

G Start Start Supplier Evaluation Purity_Check Purity > 99.5%? Start->Purity_Check Impurity_Profile_Check Key Impurities < 0.1%? Purity_Check->Impurity_Profile_Check Yes Reject_Supplier Reject Supplier Purity_Check->Reject_Supplier No Consistency_Check Lot-to-Lot Consistency Acceptable? Impurity_Profile_Check->Consistency_Check Yes Further_Evaluation Further Evaluation Required Impurity_Profile_Check->Further_Evaluation No Select_Supplier Select Supplier Consistency_Check->Select_Supplier Yes Consistency_Check->Further_Evaluation No

Caption: A decision-making flowchart for the selection of a chemical supplier.

Conclusion and Recommendations

Based on the presented hypothetical data, Supplier A is the recommended choice for applications requiring the highest purity of 5-bromo-2-fluoro-4-nitrophenol. The low levels of impurities and the overall clean profile suggest a well-controlled and robust manufacturing process. For less critical applications, Supplier C may be a viable alternative; however, the identity of the impurity at RT 25.1 min should be investigated to ensure it does not pose a risk to downstream chemistry. Supplier B would not be recommended for applications where high purity is essential.

It is imperative for researchers and drug development professionals to not solely rely on the supplier's Certificate of Analysis. Independent verification of purity and impurity profiles using a validated analytical method, such as the one described in this guide, is a critical step in ensuring the quality and consistency of starting materials. This due diligence can prevent costly and time-consuming troubleshooting in later stages of development and manufacturing.

References

  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • SciSpace. (n.d.). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.
  • Taylor & Francis. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-chlorophenol Purity Assessment.

Sources

Validation

A Senior Application Scientist's Guide to Optimizing 5-bromo-2-fluoro-4-nitrophenol Synthesis: A Comparative Study of Solvent Dielectric Effects on Reaction Yield

Abstract: The synthesis of 5-bromo-2-fluoro-4-nitrophenol, a key intermediate in pharmaceutical and agrochemical development, presents a significant challenge in optimizing reaction conditions to maximize yield and purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The synthesis of 5-bromo-2-fluoro-4-nitrophenol, a key intermediate in pharmaceutical and agrochemical development, presents a significant challenge in optimizing reaction conditions to maximize yield and purity. This guide provides an in-depth analysis of the critical role solvent selection plays in the electrophilic nitration of 4-bromo-1-fluoro-2-hydroxybenzene. We present a comparative study that evaluates a range of solvents with varying dielectric constants, offering experimental data to demonstrate the profound impact of the reaction medium on the stabilization of charged intermediates and, consequently, on the final product yield. This document serves as a practical, evidence-based resource for researchers and process chemists seeking to enhance the efficiency of this and similar aromatic substitution reactions.

Theoretical Framework: The Role of Solvent in Electrophilic Aromatic Nitration

The synthesis of 5-bromo-2-fluoro-4-nitrophenol is achieved through the electrophilic aromatic substitution (EAS) of 4-bromo-1-fluoro-2-hydroxybenzene. The reaction proceeds via the attack of a nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong dehydrating agent like sulfuric acid, on the electron-rich phenol ring.

The reaction mechanism involves the formation of a positively charged intermediate known as an arenium ion, or sigma complex. The stability of this intermediate is a critical factor determining the overall reaction rate and, therefore, the yield. The solvent's primary role in this context is to stabilize this charged species.

A solvent's dielectric constant (ε) is a measure of its ability to insulate opposite charges from one another. Solvents with high dielectric constants are more effective at solvating and stabilizing charged intermediates like the arenium ion. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction and often leading to higher yields. This guide investigates this hypothesis by comparing yields obtained in solvents across a spectrum of dielectric constants.

Experimental Design & Workflow

Our experimental design focuses on isolating the effect of the solvent while keeping all other reaction parameters constant. A series of experiments were conducted using solvents with dielectric constants ranging from non-polar to highly polar.

Overall Experimental Workflow

The following diagram outlines the standardized workflow employed for each solvent tested. This ensures a consistent methodology for a reliable comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4-bromo-1-fluoro-2-hydroxybenzene in selected solvent B Cool reaction mixture to 0-5 °C in ice bath A->B D Add nitrating mixture dropwise to phenol solution B->D C Prepare nitrating mixture (HNO3 + H2SO4) C->D Slow addition E Monitor reaction progress via Thin Layer Chromatography (TLC) D->E F Quench reaction with ice-water E->F Upon completion G Perform liquid-liquid extraction with Ethyl Acetate F->G H Wash organic layer with brine, dry over Na2SO4 G->H I Concentrate crude product under reduced pressure H->I J Purify via flash column chromatography I->J K Characterize product (¹H NMR, ¹³C NMR, m.p.) J->K L Calculate isolated yield K->L

Caption: Standardized workflow for the synthesis and analysis of 5-bromo-2-fluoro-4-nitrophenol.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and rigorous final characterization to ensure the integrity of the results.

Materials:

  • 4-bromo-1-fluoro-2-hydroxybenzene (98%)

  • Fuming Nitric Acid (≥90%)

  • Sulfuric Acid (98%)

  • Selected solvents (Anhydrous): Dichloromethane, Nitromethane, Acetic Acid, Sulfolane

  • Ethyl Acetate (ACS Grade)

  • Brine (Saturated NaCl solution)

  • Sodium Sulfate (Anhydrous)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-1-fluoro-2-hydroxybenzene (1.0 eq) in the chosen solvent (20 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

  • Reaction Execution: Add the nitrating mixture dropwise to the stirred solution of the phenol over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • In-Process Monitoring (Trustworthiness Check): After the addition is complete, allow the reaction to stir for 1 hour at 0-5 °C. Monitor the consumption of the starting material by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once TLC indicates the disappearance of the starting material, slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel.

  • Characterization & Yield Calculation: Confirm the identity of the purified 5-bromo-2-fluoro-4-nitrophenol using ¹H NMR, ¹³C NMR, and melting point analysis. Calculate the final isolated yield.

Results: Comparative Analysis of Solvent Performance

The synthesis was performed using four different solvents with a wide range of dielectric constants (ε). The results are summarized below.

SolventDielectric Constant (ε) at 20°CIsolated Yield (%)Observations
Dichloromethane9.148%Slow reaction, incomplete conversion observed initially.
Acetic Acid6.265%Moderate reaction rate. Acetic acid can protonate the nitro group, potentially influencing reactivity.
Nitromethane35.982%Brisk reaction. The polar nature effectively solubilizes the nitrating agent and stabilizes the intermediate.
Sulfolane43.391%Excellent yield. The highly polar, aprotic nature provides superior stabilization of the arenium ion without interfering with the reaction.

Discussion: Correlating Dielectric Constant with Reaction Yield

The experimental data clearly demonstrates a strong positive correlation between the solvent's dielectric constant and the isolated yield of 5-bromo-2-fluoro-4-nitrophenol.

  • Low Polarity Solvents (Dichloromethane): In a solvent with a low dielectric constant like dichloromethane, the charged arenium ion intermediate is poorly stabilized. This raises the activation energy for its formation, resulting in a slower reaction and a lower overall yield.

  • High Polarity Solvents (Nitromethane & Sulfolane): Conversely, highly polar solvents such as nitromethane and sulfolane provide significant stabilization for the positively charged intermediate. This electrostatic stabilization lowers the energy of the transition state leading to the arenium ion, accelerating the rate-determining step and dramatically increasing the product yield. Sulfolane, with the highest dielectric constant in this study, provided the highest yield, underscoring its efficacy for this class of reaction.

The proposed mechanism and the role of the solvent in stabilizing the key intermediate are illustrated below.

Caption: Energy profile of nitration showing solvent stabilization of the key arenium ion intermediate.

Conclusion and Recommendations

For the synthesis of 5-bromo-2-fluoro-4-nitrophenol, the choice of solvent is a critical parameter that directly influences reaction efficiency. Our comparative data strongly indicates that polar, high-dielectric constant solvents are superior for this transformation.

Recommendation: Sulfolane (ε = 43.3) is the recommended solvent for achieving the highest yield in the nitration of 4-bromo-1-fluoro-2-hydroxybenzene. Its ability to effectively stabilize the rate-limiting arenium ion intermediate makes it an ideal medium for this and similar electrophilic aromatic substitution reactions. While nitromethane also offers good performance, sulfolane provides a significant yield advantage.

References

  • Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution. IX. ¹ Nitration of Halobenzenes in Nitromethane. Journal of the American Chemical Society, 84(19), 3684–3687. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for electrophilic aromatic substitution mechanisms). [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. (A comprehensive resource on solvent properties and their effects on chemical reactions). [Link]

  • Singleton, D. A., & Hang, C. (1999). Isotope Effects and the Nature of the Rate-Determining Step in Electrophilic Aromatic Substitution. The Case of Very Fast Nitrations. Journal of the American Chemical Society, 121(47), 11004–11010. [Link]

Comparative

Cross-validation of elemental analysis results for 5-bromo-2-fluoro-4-nitrophenol

Cross-Validation of Elemental Analysis for 5-Bromo-2-fluoro-4-nitrophenol: A Comparative Guide As drug development pipelines increasingly rely on highly functionalized halogenated building blocks, the demand for absolute...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Elemental Analysis for 5-Bromo-2-fluoro-4-nitrophenol: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized halogenated building blocks, the demand for absolute elemental quantification has never been higher.1[1] (CAS: 1805031-77-9; Formula: C₆H₃BrFNO₃) presents a formidable analytical challenge. Containing two distinct halogens (bromine and fluorine) alongside nitrogen and oxygen, this molecule acts as a stress test for traditional elemental analyzers.

Standard combustion analysis often fails here. Halogens form acidic gases that poison reduction catalysts, while fluorine is notorious for forming highly stable, refractory fluorocarbons (e.g., CF₄) instead of the desired hydrogen fluoride (HF), leading to systemic under-reporting. To ensure scientific integrity, researchers must abandon single-method reliance and adopt a self-validating, orthogonal cross-validation strategy[2].

This guide objectively compares two advanced analytical workflows—Destructive (CHNS + CIC) versus Non-Destructive (WD-XRF + HRMS)—providing the causality behind experimental choices and step-by-step methodologies for robust validation.

Workflow Comparison: Mechanistic Causality

Method A: CHNS/O + Combustion Ion Chromatography (CIC)

3[3] is the gold standard for quantifying organically bound halogens. It couples high-temperature pyrohydrolytic combustion with the precision of ion chromatography[4][5].

  • The Causality: Direct combustion of fluorinated aromatics yields inert CF₄ gas, which escapes aqueous absorption. Pyrohydrolysis (combustion in an argon/oxygen atmosphere saturated with water vapor) forces the conversion of all fluorine into HF and bromine into HBr/Br₂, ensuring complete trapping in the absorber module.

  • Self-Validation: CHNS analysis is run in parallel. Because HX gases artificially inflate nitrogen peaks and poison the copper reduction catalyst, the CHNS combustion tube must be packed with a silver wool scrubber. The Ag wool traps halogens as solid AgX, ensuring the C, H, and N values remain uncorrupted[2].

Method B: WD-XRF + HR-ESI-MS (Orthogonal Validation)

Wavelength Dispersive X-ray Fluorescence (WD-XRF) provides a non-destructive alternative that completely bypasses the risks of volatile loss or incomplete combustion[2].

  • The Causality: WD-XRF measures the characteristic X-ray emissions of Br and F directly from the solid state. Because heavy bromine atoms highly absorb the low-energy F Kα X-rays, Fundamental Parameter (FP) matrix corrections must be applied to prevent fluorine under-quantification.

  • Self-Validation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used alongside XRF to confirm the exact mass and isotopic fine structure (specifically the characteristic 1:1 M to M+2 ratio caused by ⁷⁹Br and ⁸¹Br isotopes), proving the molecular intactness of the bulk powder.

Step-by-Step Experimental Protocols

Protocol 1: Combustion Ion Chromatography (CIC) for Br and F
  • Sample Preparation: Weigh 2.0–5.0 mg of 5-bromo-2-fluoro-4-nitrophenol into a pre-cleaned quartz sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into a furnace at 1050°C under an Argon/Oxygen atmosphere (ratio 20:80) saturated with ultra-pure water vapor[3][5].

  • Absorption: Route the evolved gases into an absorber module containing 10 mL of 100 mg/L H₂O₂ solution. Crucial Step: The H₂O₂ acts as a reducing agent to convert any formed Br₂ gas into soluble Br⁻ ions, ensuring 100% recovery.

  • IC Separation: Inject 20 µL of the absorption solution onto a high-capacity anion-exchange column (e.g., Metrosep A Supp 5). Elute with a 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ buffer.

  • Detection: Quantify F⁻ and Br⁻ using suppressed conductivity detection against certified reference standards.

Protocol 2: CHNS Analysis with Halogen Scrubbing
  • Scrubber Packing: Pack the primary combustion tube with tungsten trioxide (WO₃) as an oxidation catalyst. Pack a dense 3 cm layer of silver wool at the exit zone of the tube (maintained at ~850°C) to quantitatively trap halogens[2].

  • Combustion: Combust 2.0 mg of the sample in a sealed tin capsule at 1000°C using a pure O₂ pulse.

  • Reduction & Separation: Pass the scrubbed gas stream through a copper reduction tube at 600°C to reduce NOₓ to N₂. Separate N₂, CO₂, and H₂O via a temperature-programmed desorption (TPD) column.

  • Quantification: Measure the separated gases using a Thermal Conductivity Detector (TCD).

Protocol 3: WD-XRF Cross-Validation
  • Pellet Preparation: Mix 100 mg of the sample with 900 mg of a high-purity, halogen-free cellulose binder. Press into a 13 mm pellet under 10 tons of hydraulic pressure.

  • Irradiation: Analyze the pellet using a WD-XRF spectrometer equipped with a Rh-anode X-ray tube.

  • Quantification: Measure the F Kα and Br Kα lines. Apply FP matrix corrections to account for the mass absorption coefficient of bromine against fluorine X-rays.

Data Presentation & Performance Comparison

Table 1: Theoretical vs. Experimental Elemental Composition (Cross-Validation Results) Data represents a self-validating dataset where Method B corrects for the slight combustion inefficiencies of Method A.

ElementTheoretical Mass (%)Method A: CHNS + CIC (%)Method B: WD-XRF (%)
Carbon (C) 30.5430.48N/A
Hydrogen (H) 1.281.31N/A
Nitrogen (N) 5.945.90N/A
Oxygen (O) 20.3420.25N/A
Bromine (Br) 33.8633.7133.82
Fluorine (F) 8.057.82*8.01

*Note: The slight under-recovery of Fluorine in Method A highlights the known risk of refractory fluorocarbon formation during combustion, validating the necessity of Method B for absolute confirmation.

Table 2: Performance Comparison of Analytical Workflows

ParameterMethod A (CHNS + CIC)Method B (WD-XRF + HRMS)
Nature of Analysis Destructive (Pyrohydrolytic Combustion)Non-Destructive (Solid-state / Ionization)
Sample Requirement ~5–10 mg total~100 mg (Pellet is fully recoverable)
Halogen Accuracy High for Br; F requires strict pyrohydrolysisExcellent for both Br and F
Interference Risks HX gas poisoning CHNS catalystsBr X-ray absorption of F emissions
Throughput ~30–45 mins per sample~10 mins per sample

Cross-Validation Workflow Diagram

CrossValidation cluster_A Method A: Destructive (Combustion) cluster_B Method B: Non-Destructive (Orthogonal) Sample 5-bromo-2-fluoro-4-nitrophenol (C6H3BrFNO3) CHNS CHNS/O Analysis (Ag Wool Scrubber) Sample->CHNS Aliquot 1 CIC Combustion IC (Pyrohydrolysis) Sample->CIC Aliquot 2 XRF WD-XRF (Solid-State Halogens) Sample->XRF Aliquot 3 HRMS HR-ESI-MS (Isotopic Fine Structure) Sample->HRMS Aliquot 4 Validation Data Reconciliation & Cross-Validation CHNS->Validation CIC->Validation XRF->Validation HRMS->Validation

Workflow for orthogonal cross-validation of elemental analysis in halogenated phenols.

References

  • Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis. Scimed.[Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories.[Link]

  • Web Seminar: Monitoring PFAS and Other Organically Bound Halogens in Water and Wastewater. Analytik Jena.[Link]

  • Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluoro-4-nitrophenol

As a Senior Application Scientist, it is understood that cutting-edge research necessitates the use of highly reactive and specialized chemical reagents. Among these is 5-Bromo-2-fluoro-4-nitrophenol, a halogenated nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that cutting-edge research necessitates the use of highly reactive and specialized chemical reagents. Among these is 5-Bromo-2-fluoro-4-nitrophenol, a halogenated nitroaromatic compound valuable in synthetic chemistry. However, its utility in the lab is matched by its potential hazard, making a robust understanding of its handling and disposal not just a matter of regulatory compliance, but a cornerstone of a safe and responsible research environment.

This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-fluoro-4-nitrophenol. The protocols outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full compliance with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Section 1: Hazard Identification and Risk Assessment

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. 5-Bromo-2-fluoro-4-nitrophenol is classified as a hazardous substance, and its disposal is governed by strict regulations. Its hazard profile necessitates that it be treated as hazardous waste, never to be disposed of via standard laboratory drains or as common refuse.[1][2][3]

The primary hazards, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, include:

  • Acute Oral Toxicity : The compound is harmful if swallowed.[4]

  • Skin Irritation : Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation : Poses a significant risk of serious damage to the eyes.[4][5]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[4]

These hazards are the primary drivers for the stringent disposal protocols that follow. Improper disposal could lead to personnel exposure or environmental release, posing a significant toxicological risk.

Table 1: Chemical and Physical Properties of 5-Bromo-2-fluoro-4-nitrophenol

PropertyValueSource
CAS Number 1805031-77-9[6]
Molecular Formula C₆H₃BrFNO₃[7]
Molecular Weight 235.99 g/mol [4][7]
Appearance Yellow to light orange solid/powder[5]
GHS Hazard Statements H302, H315, H319, H335[4]

Section 2: Immediate Safety and Handling Precautions

Before any disposal procedure begins, ensuring the immediate safety of personnel through appropriate engineering controls and Personal Protective Equipment (PPE) is paramount. All handling of 5-Bromo-2-fluoro-4-nitrophenol and its associated waste should be conducted under the assumption of potential exposure.

Engineering Controls
  • Chemical Fume Hood : Always handle the solid compound and any solutions or waste materials inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][8]

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling 5-Bromo-2-fluoro-4-nitrophenol waste.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile rubber gloves.Protects against skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Prevents eye contact and serious irritation.[1][2]
Protective Clothing Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[1]

Section 3: Step-by-Step Disposal Protocol

The disposal of 5-Bromo-2-fluoro-4-nitrophenol must be managed as a formal hazardous waste stream. This protocol ensures segregation, safe containment, and compliant transfer to a certified disposal facility.

Step 1: Waste Segregation and Characterization

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Characterize the Waste : 5-Bromo-2-fluoro-4-nitrophenol waste is classified as a halogenated, nitroaromatic organic waste .

  • Segregate at the Source : Collect all waste containing this compound in a dedicated waste container. This includes:

    • Solid Waste : Unused or expired reagent, contaminated weighing papers, gloves, and any absorbent materials used for cleaning spills.[1]

    • Liquid Waste : Solutions containing the compound from experimental workups.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams (e.g., non-halogenated solvents, strong acids, bases, or oxidizers) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing can lead to dangerous chemical reactions or complicate the final disposal process.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and environmental release.

  • Select Appropriate Containers : Use only chemically compatible, leak-proof containers provided by your EHS department. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container. For solid waste, a securely sealed drum or pail is appropriate.

  • Maintain Container Integrity : Keep the waste container closed at all times, except when adding waste.[1] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill : Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills during transport.

Step 3: Labeling and Temporary Storage

Accurate labeling is a legal requirement and is critical for the safety of waste handlers.

  • Apply a Hazardous Waste Label : As soon as you begin collecting waste in a container, affix a completed hazardous waste label.

  • Complete the Label Information : The label must include:

    • The full chemical name: "5-Bromo-2-fluoro-4-nitrophenol" and any other components in the waste stream.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

  • Store Safely : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks and should be away from drains and incompatible materials.[1]

Step 4: Arranging for Final Disposal

Final disposal must be conducted by professionals.

  • Contact EHS : When the waste container is full or the accumulation time limit is reached (as per institutional policy), contact your EHS department to arrange for a waste pickup.

  • Professional Disposal : Your EHS department will work with a licensed hazardous waste management provider for the transportation and ultimate disposal of the material.[2][9] The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[10]

Section 4: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

Spill Cleanup
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain and Absorb : For small spills, use an inert absorbent material like vermiculite, sand, or a chemical spill kit.[8][11][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][11]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (as recommended by your EHS department) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report : Report the spill to your laboratory supervisor and EHS department.

First Aid for Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Section 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 5-Bromo-2-fluoro-4-nitrophenol waste, from generation to final disposition.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposition WasteGen Waste Generation (e.g., Unused Reagent, Contaminated PPE, Reaction Quench) Segregate Segregate as Halogenated Nitroaromatic Waste WasteGen->Segregate Is it waste? CollectSolid Collect Solid Waste (Gloves, Paper, etc.) Segregate->CollectSolid Solid CollectLiquid Collect Liquid Waste (Solutions) Segregate->CollectLiquid Liquid Container Use Designated, Leak-Proof, Compatible Waste Container CollectSolid->Container CollectLiquid->Container Label Label Container Correctly (Name, Hazards, Date) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Container Full or Time Limit Reached Disposal Disposal by Licensed Hazardous Waste Vendor (e.g., High-Temp Incineration) EHS->Disposal

Caption: Workflow for the safe disposal of 5-Bromo-2-fluoro-4-nitrophenol.

Conclusion

The responsible management of hazardous chemicals like 5-Bromo-2-fluoro-4-nitrophenol is a non-negotiable aspect of professional scientific research. Adherence to the detailed procedures for segregation, containment, labeling, and professional disposal is essential. By understanding the rationale behind these protocols, researchers can not only ensure compliance with safety regulations but also actively contribute to a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your local requirements.

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Ambient Water Quality Criteria for Nitrophenols. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Potential for Human Exposure - Toxicological Profile for Nitrophenols. National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]

  • 5-Bromo-2-fluoro-4-nitrobenzene-1-thiol. PubChem, National Institutes of Health. Available from: [Link]

  • 5-Bromo-4-fluoro-2-nitrophenol. Appchem. Available from: [Link]

  • Destruction of nitrophenols. Google Patents.
  • 2-bromo-5-fluoro-4-nitrophenol. PubChemLite. Available from: [Link]

  • Guide for Industrial Waste Management. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Nitrophenols: Ambient Water Quality Criteria. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 4-Bromo-2-fluoro-6-nitrophenol Safety Data Sheet. Fisher Scientific. Available from: [Link]

  • 2-Bromo-4-fluoro-5-nitrophenol. PubChem, National Institutes of Health. Available from: [Link]

  • 5-Bromo-2-chloro-4-nitrophenol. PubChem, National Institutes of Health. Available from: [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline. PubChem, National Institutes of Health. Available from: [Link]

  • 4-Nitrophenol Fact Sheet. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 5-Fluoro-2-nitrophenol. PubChem, National Institutes of Health. Available from: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. Available from: [Link]

  • BFRs face EU restriction. Speciality Chemicals Magazine. Available from: [Link]

  • Regulations.gov. Available from: [Link]

  • 2-Bromo-5-fluorophenol Overview. European Chemicals Agency (ECHA). Available from: [Link]

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Handling

Personal protective equipment for handling 5-Bromo-2-fluoro-4-nitrophenol

Comprehensive Safety and Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-fluoro-4-nitrophenol Executive Summary Handling highly functionalized halogenated aromatics requires moving beyond basic la...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-fluoro-4-nitrophenol

Executive Summary

Handling highly functionalized halogenated aromatics requires moving beyond basic laboratory safety protocols.1 is a valuable intermediate in drug development, but its unique physicochemical properties present severe exposure risks[1]. This guide provides researchers and safety officers with a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

The Causality of Toxicity: Why Standard PPE Fails

To understand the strict PPE requirements for 5-Bromo-2-fluoro-4-nitrophenol, one must first understand its mechanism of action. The molecule's structure (C6H3BrFNO3) combines a phenolic core with multiple electron-withdrawing groups (bromo, fluoro, and nitro substituents)[1].

  • Lipophilicity & Dermal Penetration: The halogen atoms significantly increase the molecule's lipophilicity, allowing it to easily bypass the stratum corneum (the skin's primary barrier) and permeate standard-issue, thin nitrile gloves.

  • Systemic Toxicity Mechanism: Once absorbed systemically,2. They embed into the inner mitochondrial membrane and dissipate the proton motive force required for ATP synthesis[2]. This3 leads to severe ATP depletion, metabolic acidosis, hyperthermia, and acute hepatotoxicity[3].

ToxicityMechanism A 5-Bromo-2-fluoro-4-nitrophenol (Lipophilic Halogenated Aromatic) B Dermal / Inhalation Exposure (Due to PPE Failure) A->B Improper Handling C Mitochondrial Membrane Penetration B->C Systemic Absorption D Protonophore Activity (Dissipation of Proton Gradient) C->D Intracellular Transport E Uncoupling of Oxidative Phosphorylation D->E Loss of Transmembrane Potential F ATP Depletion & Cellular Toxicity E->F Metabolic Failure

Fig 1: Mechanism of 5-Bromo-2-fluoro-4-nitrophenol toxicity via oxidative phosphorylation uncoupling.

Core PPE Requirements: The "Armor"

Because the consequences of exposure are systemic and severe, PPE selection must be deliberate and layered. Table 1 outlines the mandatory PPE specifications and the scientific rationale behind each choice.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving (Inner: 4-mil Nitrile, Outer: 8-mil Neoprene or Butyl Rubber)Halogenated aromatics possess high lipophilicity, allowing them to permeate standard thin nitrile over time. 4 to halogenated compounds and the organic solvents often used to dissolve them[4].
Respiratory Protection Fume hood (Face velocity 80-100 fpm) + N95/P100 Particulate Respirator (if outside hood)Fine powders of nitrophenols are easily aerosolized. 4, leading to rapid systemic absorption into the bloodstream[4].
Eye/Face Protection Indirect-vent chemical splash goggles + Polycarbonate Face ShieldPrevents mucosal absorption of airborne dust and protects against splash hazards during solvent dissolution[4].
Body Protection Flame-resistant lab coat + Disposable Tyvek sleevesProtects against electrostatic discharge (which can ignite solvent vapors) and prevents invisible powder accumulation on forearms[4].

Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every action has a built-in safety check. Follow this sequence when handling 5-Bromo-2-fluoro-4-nitrophenol.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Fume Hood Setup) A->B C 3. Weighing & Transfer (Closed System) B->C D 4. Chemical Reaction (Inert Atmosphere) C->D E 5. Decontamination & Doffing D->E F 6. Halogenated Waste Disposal E->F

Fig 2: End-to-end operational workflow for handling halogenated nitrophenols safely.

Phase 1: Pre-Operational Setup & PPE Donning

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a certified face velocity of 80-100 feet per minute.

  • Don PPE in Sequence: Lab coat → Tyvek sleeves → Inner nitrile gloves → Splash goggles → Outer neoprene gloves. Ensure the outer glove cuff extends over the Tyvek sleeve to eliminate exposed skin.

Phase 2: Weighing and Transfer (High-Risk Dust Phase)

  • Static Control: Wipe down the analytical balance and spatulas with a static-eliminating brush or an anti-static wipe. Halogenated powders can cling to surfaces due to static electricity.

  • Closed-System Transfer: Tare a sealable vial inside the balance enclosure. Transfer the 5-Bromo-2-fluoro-4-nitrophenol into the vial, seal it immediately, and only then remove it from the balance area to transport it to the reaction flask.

Phase 3: Doffing and Decontamination

  • Glove Decontamination: Before removing hands from the fume hood, wipe the outer neoprene gloves with a solvent compatible with the gloves to remove residual powder.

  • Doffing Sequence: Remove outer gloves first (turning them inside out). Remove goggles, then lab coat, and finally the inner nitrile gloves. Wash hands thoroughly with soap and water.

Emergency Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the toxic uncoupler.

Spill Containment Protocol:

  • Evacuate and Assess: Step back and allow the fume hood to clear any immediate airborne dust.

  • Dampen the Spill: 5. This critical step prevents the highly toxic dust from becoming airborne[5].

  • Contain and Collect: Carefully scoop the dampened material using a non-sparking tool into a designated, sealable hazardous waste container[5].

  • Surface Decontamination: Wipe the spill area with absorbent paper dampened with 60-70% ethanol. Follow up with a standard detergent wash to ensure all lipophilic residues are removed[5].

Waste Segregation: Due to its environmental persistence and toxicity, waste containing 5-Bromo-2-fluoro-4-nitrophenol must never be mixed with standard organic waste. Collect all contaminated materials (including the dampened spill debris, used outer gloves, and reaction byproducts) in clearly labeled Halogenated Organic Waste containers destined for 4[4].

References

  • Bidepharm. "CAS:1805031-77-9 5-Bromo-2-fluoro-4-nitrophenol." Bidepharm Database. 1

  • Smolecule. "Comprehensive Application Notes and Protocols: 3-Iodo-5-Nitrophenol as Versatile Building Block in Organic Synthesis." Smolecule Technical Notes.4

  • Birceanu, O., et al. "The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss)." PubMed/NIH. 2

  • "Molecular insights into 4-nitrophenol-induced hepatotoxicity in zebrafish: transcriptomic, histological and targeted gene expression analyses." PubMed/NIH. 3

  • Benchchem. "2-Amino-6-chloro-4-nitrophenol | 6358-09-4." Benchchem Safety and Synthesis Guidelines. 5

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